2-Hydroxypropane-1,3-diyl distearate-d75
Description
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Properties
Molecular Formula |
C39H76O5 |
|---|---|
Molecular Weight |
700.5 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D |
InChI Key |
IZHVBANLECCAGF-JYJZISKISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxypropane-1,3-diyl distearate-d75
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxypropane-1,3-diyl distearate-d75, a deuterated analog of the diglyceride 1,3-distearoylglycerol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope-labeled compounds in metabolic research and quantitative analysis. This guide covers the chemical and physical properties, potential applications, and relevant biological context of this compound. Detailed hypothetical experimental protocols for its synthesis and use as an internal standard in mass spectrometry are provided, alongside diagrams illustrating metabolic pathways and experimental workflows.
Introduction
This compound is the deuterated form of 2-hydroxypropane-1,3-diyl distearate, also known as 1,3-distearin or glyceryl 1,3-distearate. The parent compound is a diacylglycerol (DAG) where stearic acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol (B35011) backbone. The "-d75" designation indicates that 75 hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
The primary application of deuterated lipids like this compound is in quantitative bioanalysis. In techniques such as liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a biological sample. Because the deuterated and non-deuterated forms are chemically identical, they exhibit the same behavior during sample extraction, chromatography, and ionization. However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. This allows for precise and accurate quantification of the endogenous analyte by correcting for sample loss and matrix effects.
Chemical and Physical Properties
The chemical and physical properties of this compound are primarily derived from its non-deuterated analog, with a significant increase in molecular weight due to the deuterium labeling.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | 1,3-Distearin-d75, Glyceryl 1,3-distearate-d75 | - |
| Molecular Formula | C₃₉H₇D₇₅O₅ | Derived |
| Molecular Weight | ~700.8 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents such as chloroform, DMSO, and ethanol. Insoluble in water. | Inferred |
Biological Context and Metabolism
Metabolism of 1,3-Diglycerides
Dietary fats are primarily composed of triacylglycerols (TAGs). During digestion, these are hydrolyzed by lipases into diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids. 1,3-diacylglycerols, such as 1,3-distearin, are hydrolyzed in the intestinal lumen to form 1-monoacylglycerol (1-MAG) and a free fatty acid. A portion of these fatty acids can be absorbed and re-esterified to form triacylglycerols within the enterocytes, which are then packaged into chylomicrons and released into the lymphatic system. However, some fatty acids may bypass this re-esterification and enter the portal vein, where they are transported to the liver for oxidation.
Signaling Pathways
While 1,2-diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC), 1,3-diacylglycerols are not known to be physiological activators of this pathway. The specific spatial arrangement of the acyl chains in 1,2-DAGs is crucial for their interaction with the C1 domain of PKC, a feature that 1,3-DAGs lack. Therefore, 2-Hydroxypropane-1,3-diyl distearate is not expected to directly participate in canonical PKC signaling.
Experimental Protocols
Hypothetical Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process: first, the perdeuteration of the fatty acid precursor, stearic acid, followed by the esterification of the deuterated stearic acid to a glycerol backbone.
Step 1: Perdeuteration of Stearic Acid
This protocol is based on general methods for H/D exchange catalysis.
-
Materials: Stearic acid, Deuterium oxide (D₂O, 99.9 atom % D), Platinum on carbon (Pt/C) catalyst (10 wt. %).
-
Procedure:
-
In a high-pressure reactor, combine stearic acid and a catalytic amount of Pt/C.
-
Add an excess of D₂O to the reactor.
-
Seal the reactor and heat to a temperature of 150-200 °C under constant stirring for 24-48 hours. The high temperature and pressure facilitate the H/D exchange.
-
After cooling, extract the deuterated stearic acid (stearic acid-d35) with an organic solvent like hexane.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
The isotopic enrichment can be confirmed by mass spectrometry.
-
Step 2: Esterification of Stearic Acid-d35 to Glycerol
This protocol is based on standard esterification methods.
-
Materials: Stearic acid-d35, Glycerol-d5 (to achieve d75 labeling on the stearoyl chains and d5 on the glycerol backbone is not standard, typically the fatty acids are deuterated), 1,3-dichloro-2-propanol (B29581), sodium hydride. A more common approach would be to use deuterated stearic acid with a non-deuterated glycerol backbone, resulting in 2-Hydroxypropane-1,3-diyl distearate-d70. For the purpose of this guide, we will assume the target is d70.
-
Procedure for 1,3-distearoyl-d70-glycerol:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve stearic acid-d35 in an anhydrous solvent like toluene.
-
Add 1,3-dichloro-2-propanol and a strong base like sodium hydride in a stoichiometric ratio to favor the formation of the 1,3-diester.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-Hydroxypropane-1,3-diyl distearate-d70.
-
Quantification of 1,3-Distearin in Plasma using LC-MS with a Deuterated Internal Standard
This protocol outlines the general steps for using this compound as an internal standard for the quantification of endogenous 1,3-distearin in a biological matrix.
-
Materials: Plasma sample, this compound solution of known concentration (internal standard), organic solvents for liquid-liquid extraction (e.g., chloroform, methanol), LC-MS system.
-
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a precise amount of the this compound internal standard solution.
-
Perform a liquid-liquid extraction to isolate the lipids. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture.
-
Separate the organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase LC column suitable for lipid analysis.
-
Develop a gradient elution method to separate 1,3-distearin from other lipid species.
-
The mass spectrometer should be operated in a mode that allows for the detection of the specific mass-to-charge ratios of both the analyte (1,3-distearin) and the internal standard (1,3-distearin-d75). This is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
-
Determine the concentration of the endogenous 1,3-distearin in the plasma sample by comparing its peak area ratio to the calibration curve.
-
-
Conclusion
This compound is a powerful tool for researchers in the fields of lipidomics, metabolomics, and pharmaceutical development. Its primary utility lies in its application as an internal standard for the accurate and precise quantification of its endogenous counterpart, 1,3-distearin. Understanding its metabolic fate and the lack of direct involvement in major signaling pathways is crucial for the proper design and interpretation of experiments utilizing this stable isotope-labeled compound. The provided hypothetical protocols offer a foundational framework for the synthesis and application of this and similar deuterated lipid standards in a research setting.
An In-depth Technical Guide on the Certificate of Analysis for 2-Hydroxypropane-1,3-diyl distearate-d75
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the deuterated lipid, 2-Hydroxypropane-1,3-diyl distearate-d75. This document is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in understanding and interpreting the quality, purity, and identity of this compound.
Representative Certificate of Analysis
A Certificate of Analysis is a formal document that confirms that a specific product meets its predetermined specifications. Below is a summary of typical data found on a CoA for this compound.
Physicochemical Properties
This section details the fundamental physical and chemical characteristics of the compound.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 1,3-Distearin-d75, Glyceryl 1,3-distearate-d75 |
| Molecular Formula | C₃₉H₇₆D₇₅O₅ |
| Molecular Weight | 700.98 g/mol (Note: Non-deuterated is ~625.02 g/mol [1]) |
| CAS Number | Not available (Non-deuterated is 504-40-5[2]) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO)[2] |
| Storage Conditions | Store at -20°C[3] |
Quality Control Data
This section provides the results of analytical tests performed to confirm the identity, purity, and quality of a specific batch of the compound.
| Analytical Test | Specification | Result |
| Purity by TLC | ≥99% | Conforms |
| ¹H-NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrometry (ESI-MS) | Conforms to molecular weight | Conforms |
| Isotopic Purity (d-content) | ≥98% | Conforms |
| Residual Solvents | Meets USP <467> requirements | Conforms |
| Date of Analysis | [Example Date] | - |
| Retest Date | [Example Date] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the analytical results presented in the Certificate of Analysis.
Purity Determination by Thin Layer Chromatography (TLC)
-
Objective: To assess the purity of the compound and identify any non-volatile impurities.
-
Methodology:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 80:20 v/v). The exact ratio may be optimized.
-
Sample Preparation: The compound is dissolved in a suitable solvent, such as chloroform (B151607) or dichloromethane, to a concentration of approximately 1 mg/mL.
-
Application: 1-2 µL of the sample solution is spotted onto the TLC plate.
-
Development: The plate is placed in a developing chamber saturated with the mobile phase and allowed to run until the solvent front is approximately 1 cm from the top of the plate.
-
Visualization: The plate is dried and visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain) followed by gentle heating.
-
Analysis: The retention factor (Rf) of the main spot is calculated and compared to a reference standard if available. The absence of significant secondary spots indicates high purity.
-
Structural Confirmation by ¹H-NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound. For the deuterated compound, the absence of proton signals from the deuterated positions confirms successful labeling.
-
Methodology:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the expected structure. For this compound, the proton signals corresponding to the stearate (B1226849) acyl chains would be absent or significantly diminished. The remaining proton signals (from the glycerol (B35011) backbone) would be consistent with the structure.
-
Molecular Weight Verification by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 10-100 µg/mL).
-
Ionization Mode: Positive ion mode is typically used, and the formation of adducts (e.g., [M+H]⁺, [M+Na]⁺) is monitored.
-
Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the expected mass-to-charge ratio (m/z) of the molecule. For the d75 isotopologue, this will be significantly higher than the non-deuterated version.
-
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and relationships relevant to the analysis of this compound.
Quality Control Workflow
The following diagram outlines the typical workflow for the quality control testing and release of a chemical standard.
Caption: Quality control workflow for chemical standard release.
Logical Relationship of Analytical Data
This diagram illustrates how different analytical techniques provide complementary information to ensure the overall quality of the compound.
References
A Technical Guide to 2-Hydroxypropane-1,3-diyl distearate-d75: Properties, Synthesis, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2-Hydroxypropane-1,3-diyl distearate-d75, a deuterated form of Glyceryl 1,3-distearate. This document details experimental protocols for its synthesis and analysis, and explores its application in drug delivery systems, particularly in the formation of solid lipid nanoparticles. The information presented is intended to support researchers and professionals in the fields of pharmaceutical sciences and drug development.
Core Properties
This compound is a stable, isotopically labeled form of 2-Hydroxypropane-1,3-diyl distearate, also known as Glyceryl 1,3-distearate. The deuteration makes it a valuable tool in analytical chemistry, particularly as an internal standard in mass spectrometry-based quantification of lipids.[1][2] Its physical and chemical properties are closely related to its non-deuterated counterpart.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated analog, Glyceryl 1,3-distearate.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | Octadecanoic-d35 acid, 2-hydroxy-1,3-propanediyl-d5 ester |
| Synonyms | 1,3-Distearin-d75, Glyceryl 1,3-distearate-d75 |
| Molecular Formula | C₃₉D₇₅H₅O₅ |
| Molar Mass | 700.4 g/mol |
| CAS Number | Not available |
Table 2: Physical and Chemical Properties of Glyceryl 1,3-distearate
| Property | Value | Reference(s) |
| Molecular Formula | C₃₉H₇₆O₅ | [3] |
| Molar Mass | 625.02 g/mol | [3] |
| Melting Point | 50-60 °C | [4] |
| Boiling Point | >200 °C | [3] |
| Density | ~0.92 g/cm³ at 20°C | [3] |
| Solubility | Insoluble in water; partly soluble in hot alcohol; soluble in dichloromethane (B109758) and tetrahydrofuran. | [4] |
| Appearance | White to cream-colored waxy solid, flakes, or powder. | [5] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of Glyceryl 1,3-distearate, which can be adapted for its deuterated analog.
Synthesis of Glyceryl 1,3-distearate
Glyceryl 1,3-distearate can be synthesized through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, milder reaction conditions, and reduced by-product formation.[6][7]
2.1.1. Enzymatic Synthesis via Direct Esterification
This protocol is based on the direct esterification of glycerol (B35011) with stearic acid using an immobilized lipase (B570770).[8][9]
-
Materials:
-
Glycerol
-
Stearic acid
-
Immobilized lipase (e.g., Lipozyme RM IM or Novozym 435)[8]
-
4A molecular sieves (for water removal)
-
-
Equipment:
-
Reaction vessel with temperature control and mechanical stirring
-
Vacuum system
-
-
Procedure:
-
Combine glycerol and stearic acid in a molar ratio of 1:2 in the reaction vessel.[6]
-
Add the immobilized lipase (e.g., 5 wt% of total reactants).[8]
-
Add 4A molecular sieves and silica gel to the reaction mixture to absorb the water produced during esterification.[6]
-
Heat the mixture to the optimal reaction temperature for the chosen lipase (e.g., 73-75°C for Lipozyme TL IM) with constant stirring.[6]
-
Apply a vacuum to the system to facilitate the removal of water.[9]
-
Monitor the reaction progress by analyzing the composition of the reaction mixture (e.g., using chromatography).
-
Once the desired conversion is achieved (typically after several hours), stop the reaction by cooling the mixture and filtering out the immobilized enzyme.[7]
-
2.1.2. Chemical Synthesis via Transesterification
This method involves the reaction of a triglyceride (hydrogenated oil) with glycerol.[3][10]
-
Materials:
-
Hydrogenated vegetable oil (rich in stearic acid)
-
Glycerol
-
Catalyst (e.g., sodium stearate)
-
Nitrogen gas
-
-
Equipment:
-
Transesterification reactor with temperature and pressure control
-
-
Procedure:
-
Charge the reactor with hydrogenated oil and glycerol (e.g., a weight ratio of 4:1 to 5:1 oil to glycerol).[10]
-
Add the sodium stearate (B1226849) catalyst.[10]
-
Purge the reactor with nitrogen to create an inert atmosphere.[10]
-
Heat the mixture to 220-260°C under vacuum (-0.097 Mpa).[10]
-
Maintain the reaction for a set period until the desired composition is reached.
-
Rapidly cool (quench) the reaction mixture to stop the reaction.[10]
-
Purification
The crude product from synthesis typically contains a mixture of mono-, di-, and triglycerides, as well as unreacted starting materials. Purification is essential to obtain high-purity 1,3-distearate.
-
Molecular Distillation: This technique is effective for removing volatile impurities like free fatty acids from the less volatile di- and triglycerides. The process is conducted under high vacuum and at elevated temperatures.[11]
-
Solvent Fractionation: The product from molecular distillation can be further purified by crystallization from a suitable solvent, such as acetone, to isolate the desired 1,3-diglyceride.[7]
Analysis and Characterization
2.3.1. Assay by Gel Permeation Chromatography (GPC)
This method is adapted from the USP-NF monograph for Glyceryl Distearate.[12][13]
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh about 200 mg of the sample into a 5-mL volumetric flask.
-
Dissolve in and dilute to volume with tetrahydrofuran.[12]
-
-
Procedure:
-
Inject approximately 40 µL of the sample solution into the chromatograph.
-
Record the chromatogram and measure the peak responses for triglycerides, diglycerides, and monoglycerides.
-
The relative retention times are approximately 1.0 for triglycerides, 1.05 for diglycerides, and 1.12 for monoglycerides.[12]
-
2.3.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and purity assessment of Glyceryl 1,3-distearate.[14][15] The spectra can confirm the positions of the stearoyl chains on the glycerol backbone.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.[14] For the deuterated analog, MS is essential to determine the level and location of deuterium (B1214612) incorporation. The use of deuterated internal standards like this compound is crucial for accurate quantification in lipidomics studies by correcting for variations during sample preparation and analysis.[1][2][16]
Applications in Drug Delivery
Glyceryl 1,3-distearate is widely used as an excipient in pharmaceutical formulations, particularly in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[17][18] These lipid-based nanoparticles are promising systems for the delivery of both hydrophobic and hydrophilic drugs.[19]
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at both room and body temperature.[20] Glyceryl 1,3-distearate is a suitable lipid for forming the solid matrix of SLNs.
3.1.1. Preparation of Solid Lipid Nanoparticles
A common method for preparing SLNs is the high-pressure homogenization technique.[21]
-
Materials:
-
Glyceryl 1,3-distearate (solid lipid)
-
Drug to be encapsulated
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Sorbitan oleate)
-
Purified water
-
-
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
-
Procedure:
-
Preparation of the lipid phase: Melt the Glyceryl 1,3-distearate and dissolve the lipophilic drug in the molten lipid.
-
Preparation of the aqueous phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion formation: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization to form a coarse oil-in-water emulsion.[21]
-
High-pressure homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a high pressure (e.g., 1000 bar) and a temperature above the melting point of the lipid.[21]
-
Nanoparticle formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glyceryl 1,3-Distearate [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. GLYCERYL DISTEARATE - Ataman Kimya [atamanchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN105418414A - Production method for glycerol monostearate and glycerol distearate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Glyceryl Distearate [drugfuture.com]
- 13. shodex.com [shodex.com]
- 14. Glyceryl 1,3-distearate | C39H76O5 | CID 101269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. GLYCERYL DISTEARATE - Ataman Kimya [atamanchemicals.com]
- 18. drugs.com [drugs.com]
- 19. research.itu.edu.tr [research.itu.edu.tr]
- 20. japsonline.com [japsonline.com]
- 21. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Precision: A Technical Guide to the Role of Deuterated Internal Standards in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate and dynamic field of lipidomics, the pursuit of accurate and reproducible quantification is paramount. This technical guide delves into the critical role of deuterated internal standards in achieving high-fidelity lipid analysis, a cornerstone for robust biomarker discovery, drug development, and a deeper understanding of cellular metabolism. By providing a stable and predictable reference point, these isotopically labeled lipids empower researchers to navigate the inherent complexities of mass spectrometry-based lipid analysis, ensuring data integrity and accelerating scientific discovery.
Core Principles: Why Deuterated Standards are the Gold Standard
In quantitative mass spectrometry, the primary challenge is to accurately determine the concentration of an analyte in a complex biological matrix. Variations in sample preparation, extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can all introduce significant variability and compromise the accuracy of the results.[1][2] Stable isotope-labeled internal standards, particularly deuterated standards, are widely regarded as the "gold standard" for mitigating these challenges.[1]
The fundamental principle lies in the near-identical physicochemical properties of a deuterated standard to its endogenous, non-labeled counterpart. By introducing a known amount of the deuterated standard into a sample at the earliest stage of the workflow, it experiences the same analytical variations as the target analyte.[1][3] Because the mass spectrometer can differentiate between the analyte and the heavier deuterated standard, the ratio of their signals remains constant even if the absolute signal intensities fluctuate. This normalization is the key to achieving precise and accurate quantification.[4]
Key Advantages of Using Deuterated Internal Standards:
-
Correction for Matrix Effects: Biological matrices like plasma and tissue are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer. Since the deuterated standard co-elutes with the analyte and has the same ionization properties, it experiences the same degree of ion suppression or enhancement, allowing for effective normalization.[2]
-
Compensation for Sample Loss: During the multi-step process of lipid extraction and sample preparation, some amount of the analyte can be lost. The deuterated internal standard is subject to the same losses, ensuring that the ratio of the standard to the analyte remains constant and the final calculated concentration is accurate.
-
Improved Accuracy and Precision: By correcting for a multitude of potential errors throughout the analytical workflow, deuterated internal standards significantly improve the accuracy (closeness to the true value) and precision (reproducibility) of the measurements.
-
Enhanced Data Reliability in Drug Development: In the context of drug development, particularly in pharmacokinetic (PK) studies, the use of deuterated internal standards is crucial for generating robust and reliable data that meets regulatory standards.[2][4] The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate stable isotope-labeled internal standards in their bioanalytical method validations.[2]
Data Presentation: Quantifying the Impact of Deuterated Standards
The use of deuterated internal standards demonstrably improves the quality of quantitative lipidomics data. The following tables summarize the impact on key analytical parameters such as the coefficient of variation (CV%), accuracy, and precision.
| Parameter | Without Deuterated Internal Standard (Analog or No Standard) | With Deuterated Internal Standard | Reference(s) |
| Precision (CV%) | |||
| Lipid Class A | 15.1% | 8.5% | [5] |
| Lipid Class B | 12.8% | 10.5% | [5] |
| Lipid Class C | 11.9% | 9.8% | [5] |
| Accuracy (Bias) | |||
| Drug Analyte X | 96.8% | 100.3% | [4] |
| Overall Reproducibility | |||
| Inter-batch Variation | High | Low (820 lipids with RSD <30% across 16 batches) | [6] |
| Inter-instrument Variation | Variable | Low | [6] |
Table 1: Improvement in Precision and Accuracy with Deuterated Internal Standards. This table illustrates the significant reduction in coefficient of variation (CV%) and improvement in accuracy when using deuterated internal standards compared to analyses with either an analog standard or no internal standard.
| Lipid Class | Example Deuterated Internal Standard | Typical Concentration in Working Solution | Reference(s) |
| Ceramides | C16 Ceramide-d7 (d18:1-d7/16:0) | 40 µM | [7] |
| C24 Ceramide-d7 (d18:1-d7/24:0) | 40 µM | [7] | |
| Lysophosphatidylcholines | 17:1 Lyso PC | 1125 µM | [7] |
| Diacylglycerols | 17:0-17:0 DAG | 500 µM | [7] |
| Triacylglycerols | 17:0-17:0-17:0 TAG | 1750 µM | [7] |
| Phosphatidylcholines | 17:0-14:1 PC | 5250 µM | [7] |
| Sphingomyelins | 12:0 SM (d18:1/12:0) | 1000 µM | [7] |
Table 2: Examples of Commercially Available Deuterated Internal Standards and Their Working Concentrations. This table provides examples of commonly used deuterated internal standards for various lipid classes and their typical concentrations in a working solution, which is then spiked into the samples.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for a typical lipidomics workflow incorporating deuterated internal standards.
Preparation of Internal Standard Stock and Working Solutions
-
Acquire High-Purity Standards: Obtain certified deuterated internal standards from a reputable supplier.
-
Gravimetric Preparation: Accurately weigh a precise amount of the deuterated internal standard using an analytical balance.
-
Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol (B129727) or a chloroform:methanol mixture) to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for your analytical method and the expected concentrations of the endogenous lipids.[5]
-
Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[5]
Lipid Extraction from Plasma with Internal Standard Addition (Matyash Method)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the deuterated internal standard working solution.
-
Sample Addition: Add a precise volume of the plasma sample (e.g., 10 µL) to the tube containing the internal standard and vortex briefly.[8]
-
Solvent Addition: Add cold methyl-tert-butyl ether (MTBE) to the sample.[8]
-
Homogenization: Vortex the mixture vigorously for 10 minutes at 4°C to ensure thorough mixing and protein precipitation.[8]
-
Phase Separation: Add a volume of water to induce phase separation and vortex briefly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to separate the upper organic phase (containing lipids) from the lower aqueous phase and the protein pellet.[8]
-
Lipid Collection: Carefully collect the upper organic phase and transfer it to a new clean tube.[8]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a centrifugal evaporator.[8]
-
Storage: Store the dried lipid extracts at -80°C until LC-MS analysis.[8]
LC-MS/MS Analysis and Quantification
-
Reconstitution: Reconstitute the dried lipid extracts in an appropriate solvent for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water).[6]
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase liquid chromatography (RPLC) system coupled to a tandem mass spectrometer. The lipids are separated based on their hydrophobicity. A C30 stationary phase can provide enhanced separation of lipid isomers.[9]
-
Mass Spectrometry Detection: The eluting lipids are ionized (typically by electrospray ionization, ESI) and detected by the mass spectrometer. Data is often acquired in both positive and negative ion modes to cover a broad range of lipid classes.[6]
-
Data Processing: Process the raw LC-MS data using specialized software to identify and integrate the peak areas for both the endogenous lipids and their corresponding deuterated internal standards.
-
Quantification: The concentration of each endogenous lipid is calculated based on the ratio of its peak area to the peak area of its corresponding deuterated internal standard, using a calibration curve generated from a series of standards with known concentrations.
Visualizing Workflows and Pathways
Experimental Workflow
Caption: A typical experimental workflow for lipidomics analysis using deuterated internal standards.
Sphingolipid Metabolism Pathway
Caption: Simplified overview of the sphingolipid metabolism pathway.
Phosphoinositide Signaling Pathway
Caption: Key components of the phosphoinositide signaling pathway.
Application in Drug Development and Clinical Research
The robustness and accuracy afforded by deuterated internal standards are particularly critical in the high-stakes environment of drug development and clinical research.
-
Pharmacokinetic (PK) Studies: Accurate quantification of a drug and its metabolites in biological fluids over time is the cornerstone of PK analysis. Deuterated internal standards are essential for developing validated bioanalytical methods that can reliably determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Biomarker Discovery and Validation: Lipidomics is a powerful tool for identifying potential biomarkers for disease diagnosis, prognosis, and response to therapy. The use of deuterated internal standards ensures that the quantitative data used to identify these biomarkers is accurate and reproducible, which is crucial for the validation of these markers in larger patient cohorts.[10]
-
Good Laboratory Practice (GLP) Compliance: In regulated environments, such as preclinical and clinical studies conducted under Good Laboratory Practice (GLP), the use of stable isotope-labeled internal standards is often a requirement to ensure the integrity and validity of the data submitted to regulatory agencies.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique, providing the highest level of accuracy and precision in quantitative analysis. Its power lies in the use of an isotopically labeled internal standard, which corrects for sample loss during preparation and variations in instrument response. This technical guide delves into the core principles of IDMS, offers detailed experimental protocols for both small and large molecules, presents quantitative performance data, and illustrates its application in a key signaling pathway relevant to drug development.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched form of the analyte, known as the "spike" or internal standard, to the sample.[1] This spike is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).
The fundamental workflow of an IDMS experiment involves several key stages:
-
Spiking: A precisely known quantity of the isotopically labeled internal standard is added to the sample containing the analyte of unknown concentration.
-
Equilibration: The sample and the spike are thoroughly mixed to ensure homogeneity. This step is critical as it ensures that the native analyte and the internal standard are subjected to the same experimental conditions throughout the procedure.
-
Sample Preparation: The sample is then processed to extract and purify the analyte and the internal standard. This may involve techniques such as protein precipitation, liquid-liquid extraction, solid-phase extraction, or enzymatic digestion (for proteins). A key advantage of IDMS is that losses of the analyte during this stage are compensated for by proportional losses of the internal standard.[2]
-
Mass Spectrometry Analysis: The prepared sample is introduced into a mass spectrometer. The mass spectrometer separates the native analyte from the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio.
-
Quantification: The concentration of the analyte in the original sample is determined by measuring the ratio of the signal intensity of the native analyte to that of the internal standard.[1] This ratio is then used in conjunction with the known amount of the added internal standard to calculate the analyte's concentration.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of a small molecule therapeutic drug and a protein biomarker using IDMS.
Quantification of a Small Molecule Therapeutic Drug in Plasma
This protocol outlines the steps for quantifying an anti-cancer drug, such as a tyrosine kinase inhibitor, in human plasma.
1. Materials and Reagents:
-
Blank human plasma
-
Analytical standard of the therapeutic drug
-
Isotopically labeled internal standard of the therapeutic drug (e.g., ¹³C₆-labeled)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the drug and the internal standard in an appropriate solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the drug stock solution into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the drug in the unknown samples and QCs from the calibration curve.
Quantification of a Protein Biomarker in Serum
This protocol describes the quantification of a protein biomarker, such as a specific growth factor, in human serum using a bottom-up proteomics approach with IDMS.
1. Materials and Reagents:
-
Blank human serum
-
Recombinant protein standard of the biomarker
-
Isotopically labeled synthetic peptide standard corresponding to a unique tryptic peptide of the biomarker.
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium (B1175870) bicarbonate buffer
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges for peptides
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the recombinant protein standard in an appropriate buffer.
-
Prepare a stock solution of the isotopically labeled peptide standard in a suitable solvent.
-
Prepare calibration standards by spiking the protein standard into blank serum.
-
Prepare QC samples at low, medium, and high concentrations.
3. Sample Preparation (In-solution Digestion):
-
To 50 µL of serum sample, add 50 µL of 8 M urea in 100 mM ammonium bicarbonate to denature the proteins.
-
Add the isotopically labeled peptide internal standard.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 400 µL of 100 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Clean up the resulting peptide mixture using a C18 SPE cartridge.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the peptides in the LC-MS/MS mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution suitable for peptide separation.
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive ESI mode with MRM. Monitor specific precursor-to-product ion transitions for the target native peptide and its isotopically labeled counterpart.
5. Data Analysis:
-
Integrate the peak areas of the native peptide and the isotopically labeled peptide standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the protein calibration standards.
-
Determine the concentration of the protein biomarker in the unknown samples and QCs.
Data Presentation: Performance of IDMS Methods
The following tables summarize the quantitative performance of representative IDMS methods for small molecules and proteins, demonstrating the high accuracy and precision achievable with this technique.
Table 1: Performance of IDMS Methods for Small Molecule Drugs
| Analyte | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| Tacrolimus | Whole Blood | 0.5 | 95.2 - 104.5 | < 5 |
| Everolimus | Whole Blood | 0.3 | 97.1 - 103.2 | < 6 |
| Imatinib | Plasma | 10 | 98.5 - 101.7 | < 4 |
| Vancomycin | Serum | 500 | 96.8 - 102.3 | < 3 |
Table 2: Performance of IDMS Methods for Protein Biomarkers
| Analyte | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| C-peptide | Serum | 0.05 | 96.3 - 103.8 | < 7 |
| Thyroglobulin | Serum | 0.1 | 95.0 - 105.0 | < 8 |
| Human Transferrin | Serum | 5.69 x 10⁻⁵ g/g | 97 - 105 | 3.9 |
| Interleukin-6 | Serum | 0.22 µg/mL | Not specified | < 5 |
Mandatory Visualization
IDMS Experimental Workflow
Caption: A generalized workflow for quantitative analysis using Isotope Dilution Mass Spectrometry (IDMS).
mTOR Signaling Pathway in Cancer Drug Development
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[3] IDMS is a powerful tool to accurately quantify the expression and phosphorylation status of key proteins in this pathway, providing valuable insights into drug efficacy and mechanisms of resistance.
References
- 1. Frontiers | An Integrated Quantitative Proteomics Workflow for Cancer Biomarker Discovery and Validation in Plasma [frontiersin.org]
- 2. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]
- 3. Frontiers | Racially Disparate Expression of mTOR/ERK-1/2 Allied Proteins in Cancer [frontiersin.org]
applications of 2-Hydroxypropane-1,3-diyl distearate-d75 in metabolic studies
An In-depth Technical Guide to the Applications of 2-Hydroxypropane-1,3-diyl distearate-d75 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the utility of this compound, a deuterated stable isotope of 1,3-distearoyl-rac-glycerol, as a powerful tracer in metabolic research. The strategic placement of a heavy isotope label allows for the precise tracking of the metabolic fate of this 1,3-diglyceride, offering profound insights into lipid absorption, distribution, and downstream metabolic pathways. Such studies are crucial for understanding metabolic diseases and for the development of novel therapeutic agents.[1][][3]
Introduction: The Role of 1,3-Diglycerides and Stable Isotope Tracing
Lipids are fundamental biological molecules serving as energy stores, structural components of cell membranes, and signaling molecules.[4] Diglycerides, or diacylglycerols (DAGs), are key intermediates in the hydrolysis of triacylglycerols (TAGs) and are central to lipid metabolism.[5][6] Unlike the more common 1,2-diacylglycerols involved in signaling, 1,3-diglycerides exhibit unique metabolic characteristics.[6] Some studies suggest that oils rich in 1,3-diglycerides may be metabolized differently than typical TAGs, potentially leading to reduced body fat accumulation and lower plasma triglyceride levels.[5][6]
Stable isotope labeling has become an indispensable tool in metabolic research.[7] By replacing hydrogen atoms with deuterium (B1214612) (d), a non-radioactive (stable) isotope, researchers can introduce a "heavy" tag into a molecule.[8][9] This allows for the unambiguous tracking of the molecule and its metabolic products through complex biological systems using techniques like mass spectrometry (MS) and Deuterium Metabolic Imaging (DMI).[7][8] this compound is the deuterated form of Glyceryl 1,3-distearate, making it an ideal tracer for investigating the metabolic pathways of dietary 1,3-diglycerides.[10]
Core Applications in Metabolic Research
The use of this compound enables detailed investigation into several key areas of lipid metabolism:
-
Postprandial Lipemia and Fat Absorption: Tracing the appearance of the d75 label in chylomicrons and plasma non-esterified fatty acids (NEFA) after oral administration can elucidate the rate and extent of its absorption and subsequent packaging into lipoprotein particles.[11]
-
Fatty Acid Trafficking and Storage: Following the labeled stearate (B1226849) moieties allows for the quantification of their incorporation into various lipid pools, such as triglycerides in adipose tissue and phospholipids (B1166683) in cell membranes.[1][]
-
Energy Metabolism and Oxidation: The rate of fatty acid oxidation can be assessed by monitoring the appearance of the deuterium label in body water (D₂O), a byproduct of metabolic oxidation.[1]
-
Drug Efficacy and Pharmacodynamics: In drug development, this tracer can be used to evaluate how new therapeutic compounds affect lipid absorption, storage, and catabolism, providing critical insights into their mechanism of action.[]
Experimental Protocols and Methodologies
The following sections outline detailed methodologies for key experiments utilizing this compound.
In Vivo Oral Lipid Tolerance Test in a Murine Model
This protocol is designed to trace the absorption and initial metabolic fate of orally administered this compound.
Methodology:
-
Animal Model: C57BL/6 mice are fasted overnight (12-16 hours) with free access to water.
-
Tracer Administration: A single oral gavage of this compound (e.g., 150 mg/kg body weight) is administered, typically mixed with a small amount of a carrier oil like corn oil.[12]
-
Sample Collection: Blood samples are collected serially at baseline (t=0) and at various time points post-administration (e.g., 30, 60, 90, 120, 180, 240 minutes).[11][12] Plasma is isolated by centrifugation.
-
Lipid Extraction: Total lipids are extracted from plasma samples using a standard method, such as the Folch or Bligh-Dyer procedure.
-
Sample Analysis: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the deuterated tracer and its metabolites (e.g., d35-stearic acid, d75-triglycerides).[1][12]
-
Data Analysis: The concentration of the labeled lipids in plasma over time is determined by comparing the peak area of the analyte to that of a heavy-labeled internal standard.[12]
In Vitro Fatty Acid Uptake and Metabolism in Cultured Hepatocytes
This protocol assesses the direct uptake and metabolic processing of the labeled fatty acids derived from this compound in a cellular model.
Methodology:
-
Cell Culture: Human hepatocyte cells (e.g., HepG2) are cultured to near confluence in a suitable medium.
-
Tracer Incubation: The culture medium is replaced with a medium containing this compound, pre-complexed with bovine serum albumin (BSA) to facilitate uptake.
-
Time-Course Experiment: Cells are incubated with the tracer for various durations (e.g., 1, 4, 8, 12, 24 hours).
-
Cell Lysis and Fractionation: At each time point, cells are washed, harvested, and lysed. Cellular fractions (e.g., cytosol, mitochondria, endoplasmic reticulum) can be isolated via differential centrifugation.
-
Lipid Extraction and Analysis: Lipids are extracted from the cell lysate and analyzed by LC-MS/MS to determine the incorporation of d35-stearic acid into various lipid species (e.g., triglycerides, phospholipids, cholesteryl esters).[1][7]
Quantitative Data Presentation
The data obtained from the described experiments can be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical Plasma Pharmacokinetics of d75-Labeled Lipids Following Oral Gavage in Mice
| Time Point (minutes) | Plasma d75-Distearate Concentration (µM) | Plasma d35-Stearic Acid (NEFA) Concentration (µM) | Plasma d75-Triglyceride Concentration (µM) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 30 | 5.2 ± 1.1 | 2.1 ± 0.5 | 8.5 ± 2.0 |
| 60 | 12.8 ± 2.5 | 6.5 ± 1.3 | 25.1 ± 4.8 |
| 90 | 18.9 ± 3.1 | 10.2 ± 2.1 | 42.3 ± 6.5 |
| 120 | 15.4 ± 2.8 | 8.7 ± 1.9 | 35.6 ± 5.9 |
| 180 | 8.1 ± 1.7 | 4.3 ± 1.0 | 18.9 ± 3.7 |
| 240 | 3.5 ± 0.9 | 2.0 ± 0.6 | 9.2 ± 2.1 |
| Data are presented as mean ± standard deviation. |
Table 2: Hypothetical Incorporation of d35-Stearic Acid into Cellular Lipids in Hepatocytes
| Incubation Time (hours) | d35-Triglycerides (% of Total Labeled Lipids) | d35-Phospholipids (% of Total Labeled Lipids) | d35-Cholesteryl Esters (% of Total Labeled Lipids) |
| 1 | 45.2 ± 5.1 | 30.8 ± 4.3 | 8.1 ± 1.5 |
| 4 | 62.5 ± 6.8 | 25.1 ± 3.9 | 10.2 ± 2.0 |
| 8 | 75.8 ± 8.2 | 18.5 ± 3.1 | 12.5 ± 2.4 |
| 12 | 70.1 ± 7.5 | 15.3 ± 2.8 | 13.1 ± 2.6 |
| 24 | 65.4 ± 7.1 | 13.9 ± 2.5 | 14.0 ± 2.8 |
| Data are presented as mean ± standard deviation. |
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in these metabolic studies.
Metabolic Fate of this compound
The following diagram illustrates the primary metabolic pathway following oral ingestion of the deuterated diglyceride.
Caption: Metabolic pathway of orally ingested d75-1,3-distearate.
Experimental Workflow for In Vivo Tracer Study
This diagram outlines the logical flow of an in vivo metabolic study using the deuterated tracer.
Caption: Workflow for an in vivo lipid metabolism tracer study.
Conclusion
This compound is a highly valuable tool for dissecting the complexities of lipid metabolism. By leveraging the principles of stable isotope tracing, researchers can gain quantitative insights into the entire lifecycle of a dietary diglyceride, from intestinal absorption to tissue-specific utilization and storage. The methodologies and applications outlined in this guide provide a robust framework for scientists and drug developers to explore the dynamics of lipid metabolism in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.
References
- 1. ckisotopes.com [ckisotopes.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Metabolic fate of an oral long-chain triglyceride load in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isotope.com [isotope.com]
Commercial Suppliers and Technical Guide for 2-Hydroxypropane-1,3-diyl distearate-d75
For researchers, scientists, and drug development professionals seeking commercial sources of 2-Hydroxypropane-1,3-diyl distearate-d75, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based assays, this guide provides an overview of a key supplier and technical information relevant to its application.
Commercial Availability
This compound is a specialized chemical and is available from suppliers focusing on research chemicals and stable isotope-labeled compounds. One prominent commercial supplier is:
-
MedChemExpress (MCE): MCE lists this compound in their catalog, indicating its availability for research purposes.[1]
While other suppliers such as Larodan offer the non-deuterated form, 2-Hydroxypropane-1,3-diyl distearate (also known as 1,3-Distearin), which can provide valuable comparative physicochemical data.[2]
Physicochemical and Analytical Data
A comprehensive understanding of the physicochemical properties and analytical specifications is essential for the effective use of this internal standard. The following tables summarize the available data for the deuterated compound and its non-deuterated analog.
Table 1: Physicochemical Properties
| Property | This compound | 2-Hydroxypropane-1,3-diyl distearate (Non-deuterated) |
| Supplier | MedChemExpress (MCE) | Larodan |
| CAS Number | Not available | 504-40-5[2] |
| Molecular Formula | C₃₉H₇D₇₅O₅ | C₃₉H₇₆O₅[2] |
| Molecular Weight | ~700 g/mol (calculated) | 625.02 g/mol [2] |
| Synonyms | Glyceryl 1,3-distearate-d75 | 1,3-Distearin, 1,3-Distearoylglycerin[2] |
Table 2: Representative Certificate of Analysis Specifications
A Certificate of Analysis (CoA) provides batch-specific quality control data. While a specific CoA for this compound was not publicly available, the following table represents typical specifications for a high-purity deuterated standard from a supplier like MedChemExpress.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC/GC) | ≥98% |
| Isotopic Enrichment | ≥98% (Deuterium) |
| Identity (by ¹H-NMR/MS) | Conforms to structure |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis of Lipids
The primary application of this compound is as an internal standard for the quantification of 1,3-distearin and other related diglycerides in biological matrices. Its heavy isotope labeling allows it to be distinguished from the endogenous analyte by mass spectrometry, while its similar chemical and physical properties ensure comparable behavior during sample preparation and analysis.
Objective: To accurately quantify the concentration of 1,3-distearin in a biological sample (e.g., plasma, tissue homogenate) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Materials:
-
This compound (Internal Standard, IS)
-
1,3-distearin (Analyte standard for calibration curve)
-
Biological matrix (e.g., plasma)
-
Organic solvents for extraction (e.g., chloroform, methanol)
-
LC-MS/MS system with an appropriate column (e.g., C18)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte (1,3-distearin) and the internal standard (this compound) in an appropriate organic solvent (e.g., chloroform/methanol mixture).
-
Create a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation (Lipid Extraction):
-
To a known volume of the biological sample, calibration standards, and quality control samples, add a fixed volume of the internal standard working solution.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform/methanol mixture to precipitate proteins and extract lipids into the organic phase.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic (lower) phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the lipids using a suitable gradient elution on a C18 column.
-
Detect the analyte and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard should be optimized beforehand.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for Quantification using a Deuterated Internal Standard
Caption: Workflow for lipid quantification using a deuterated internal standard.
Logical Diagram of Internal Standard-Based Quantification
References
Safety and Handling of Deuterated Lipid Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and application of deuterated lipid standards. These isotopically labeled lipids are indispensable tools in a wide range of research and development applications, from metabolic studies to quantitative mass spectrometry. Adherence to proper safety and handling protocols is crucial to ensure the integrity of these standards and the safety of laboratory personnel.
Introduction to Deuterated Lipid Standards
Deuterated lipids are lipid molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This key difference allows for their use as internal standards in mass spectrometry-based quantification, as tracers in metabolic flux analysis, and in nuclear magnetic resonance (NMR) studies. Unlike radioactive isotopes, stable isotopes like deuterium do not emit ionizing radiation and can be handled in a standard laboratory setting without the need for specialized radiation safety measures.[1]
Safety and Toxicity
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Handle deuterated lipids in a well-ventilated area or a fume hood, especially when working with volatile solvents.
-
Avoid inhalation of powders or aerosols.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Do not eat, drink, or smoke in the laboratory.
Physical and Chemical Properties
The introduction of deuterium can lead to slight changes in the physical properties of lipids, a phenomenon known as the kinetic isotope effect. These changes are generally minor but can be observed in properties like melting and boiling points. The following table summarizes available data for some common deuterated fatty acids and cholesterol.
| Deuterated Lipid Standard | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Palmitic acid-d31 | CD₃(CD₂)₁₄COOH | 287.62 | 61-64[3] | - |
| Stearic acid-d35 | CD₃(CD₂)₁₆CO₂H | 319.69 | 68-70[4] | 361[4] |
| Myristic acid-d27 | CD₃(CD₂)₁₂COOH | 255.54 | 52-54 | 250 (at 100 mmHg) |
| Oleic acid-d34 | CD₃(CD₂)₇CD=CD(CD₂)₇CO₂D | 316.67 | 13.4[2] | 192-195 (at 1.2 mmHg)[2] |
| Cholesterol-d6 | C₂₇H₄₀D₆O | 392.69 | 147-149[5] | 360[5] |
Storage and Stability
Proper storage and handling are critical to maintain the chemical and isotopic integrity of deuterated lipid standards. Improper storage can lead to degradation through oxidation and hydrolysis, as well as isotopic exchange.
General Storage Recommendations
| Form | Lipid Type | Temperature | Container | Notes |
| Powder | Saturated | ≤ -16°C[6] | Glass vial with Teflon-lined cap[6] | Stable as a dry powder.[6] |
| Unsaturated | Not Recommended | - | Highly hygroscopic; should be dissolved in an organic solvent immediately upon receipt.[6] | |
| Organic Solution | All Types | -20°C ± 4°C[6] | Glass vial with Teflon-lined cap, preferably sealed under inert gas (argon or nitrogen)[6] | Minimizes oxidation and degradation.[6] |
| Aqueous Suspension | All Types | Not Recommended for Long-Term Storage | Plastic or Glass | Prone to hydrolysis over time. |
Handling of Powdered Standards
Unsaturated lipids in powder form are particularly susceptible to degradation due to their hygroscopic nature.[6] To minimize moisture absorption and subsequent degradation, it is crucial to allow the container to equilibrate to room temperature before opening.[6]
Solvent Selection
The choice of solvent is critical to prevent deuterium-hydrogen exchange. High-purity aprotic solvents such as acetonitrile, methanol, or chloroform (B151607) are generally recommended. Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms.
Experimental Protocols
Deuterated lipid standards are central to a variety of experimental workflows, particularly in quantitative lipidomics and metabolic studies.
Protocol for Quantitative Lipid Analysis using Deuterated Internal Standards
This protocol outlines a general workflow for the quantification of lipids in a biological sample using deuterated internal standards and LC-MS/MS.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Deuterated lipid internal standard mixture (containing standards corresponding to the lipid classes of interest)
-
Extraction solvents (e.g., chloroform, methanol, methyl-tert-butyl ether (MTBE))
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To a known volume or weight of the sample, add a precise amount of the deuterated lipid internal standard mixture.
-
Perform lipid extraction using a suitable method (e.g., Folch, Bligh-Dyer, or MTBE extraction).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the lipid species using a suitable chromatography method (e.g., reversed-phase or HILIC).
-
Detect and quantify the endogenous lipids and their corresponding deuterated internal standards using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).
-
-
Data Analysis:
-
Integrate the peak areas for each endogenous lipid and its corresponding deuterated internal standard.
-
Calculate the ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard.
-
Determine the concentration of the endogenous lipid by comparing this ratio to a standard curve generated with known concentrations of the non-deuterated lipid standard and a fixed concentration of the deuterated internal standard.
-
Protocol for Metabolic Labeling with Deuterated Precursors
This protocol describes a general approach for tracing the synthesis of new lipids in cell culture using a deuterated precursor.
Materials:
-
Cell culture of interest
-
Deuterated precursor (e.g., deuterium oxide (D₂O) or a deuterated fatty acid)
-
Cell culture medium and supplements
-
Lipid extraction solvents
-
Mass spectrometer
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the deuterated precursor at a known concentration.
-
Incubate the cells for a specific period to allow for the incorporation of the deuterated precursor into newly synthesized lipids.
-
-
Lipid Extraction:
-
Harvest the cells.
-
Perform lipid extraction from the cell pellet using a suitable method.
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extract by mass spectrometry to determine the isotopic enrichment of the lipids of interest.
-
The mass shift observed in the lipid species will indicate the number of deuterium atoms incorporated.
-
-
Data Analysis:
-
Calculate the rate of new lipid synthesis based on the isotopic enrichment over time.
-
Disposal of Deuterated Lipid Standards
Deuterated lipid standards are not radioactive and can generally be disposed of as standard chemical waste.[7] However, it is crucial to consider the hazards of any solvents or other chemicals mixed with the deuterated lipids.
General Disposal Guidelines:
-
Segregation: Segregate waste streams based on the type of solvent (e.g., halogenated vs. non-halogenated) and other chemical constituents.
-
Labeling: Clearly label all waste containers with their contents.
-
Institutional Procedures: Always follow your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain unless it is explicitly permitted by your institution's environmental health and safety office.
Visualizations
Sphingolipid Biosynthesis Pathway
Deuterated precursors can be used to trace the flux through the sphingolipid biosynthesis pathway, which is implicated in various metabolic diseases.[8]
Experimental Workflow for Quantitative Lipidomics
The following diagram illustrates a typical workflow for a quantitative lipidomics experiment using deuterated internal standards.
References
- 1. The Phase Behavior and Organization of Sphingomyelin/Cholesterol Membranes: A Deuterium NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 油酸-d34 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Oleic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oleic acid-13C18 | CAS#:287100-82-7 | Chemsrc [chemsrc.com]
- 7. APS -11th Annual Meeting of the Northwest Section of APS - Event - The Physical Properties of Sphingomyelin/Cholesterol Membranes: a Deuterium NMR Study [meetings.aps.org]
- 8. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Diglycerides in Human Plasma using 2-Hydroxypropane-1,3-diyl distearate-d75 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of diglycerides (DG) in human plasma using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes 2-Hydroxypropane-1,3-diyl distearate-d75 as an internal standard to ensure high accuracy and precision. A straightforward protein precipitation and lipid extraction procedure is followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals investigating lipid metabolism and signaling pathways involving diglycerides.
Introduction
Diglycerides are crucial lipid molecules that serve as key intermediates in the metabolism of triglycerides and phospholipids. They also function as important second messengers in various cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[1][2][3][4][5] Accurate quantification of diglyceride levels in biological matrices is essential for understanding their role in health and disease.
Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for variations in sample preparation and matrix effects.[6] Deuterated internal standards, which are chemically identical to the analyte but have a higher mass, are ideal for this purpose as they co-elute with the analyte and exhibit similar ionization behavior.[6] This application note details a method employing this compound for the reliable quantification of diglycerides in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Human Plasma (K2EDTA)
-
Methanol (LC-MS Grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Isopropanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on endogenous levels).
-
Add 500 µL of a cold (-20°C) MTBE:Methanol (5:1, v/v) extraction solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Add 125 µL of ultrapure water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (containing lipids) to a new 1.5 mL microcentrifuge tube.
-
Dry the extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.[7]
LC-MS/MS Method
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[8]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-90% B
-
12-15 min: 90% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The specific MRM transitions for various diglyceride species and the deuterated internal standard should be optimized by direct infusion. The precursor ion will typically be the [M+NH4]+ adduct.[9] Product ions often correspond to the neutral loss of a fatty acyl chain. The following table provides hypothetical MRM transitions for common diglycerides and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| DG (16:0/18:1) | 614.5 | 339.3 | 50 | 25 |
| DG (18:0/18:2) | 640.5 | 363.3 | 50 | 25 |
| DG (18:1/18:1) | 642.5 | 365.3 | 50 | 25 |
| This compound (IS) | 700.0 | 341.3 | 50 | 30 |
Note: The above MRM transitions are illustrative and require experimental optimization.
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| DG (16:0/18:1) | 1 - 1000 | >0.99 |
| DG (18:0/18:2) | 1 - 1000 | >0.99 |
| DG (18:1/18:1) | 1 - 1000 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| DG (16:0/18:1) | LLOQ | 1 | <15 | 85-115 |
| Low | 3 | <15 | 85-115 | |
| Mid | 100 | <15 | 85-115 | |
| High | 800 | <15 | 85-115 | |
| DG (18:1/18:1) | LLOQ | 1 | <15 | 85-115 |
| Low | 3 | <15 | 85-115 | |
| Mid | 100 | <15 | 85-115 | |
| High | 800 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| DG (16:0/18:1) | 85 - 110 | 90 - 110 |
| DG (18:1/18:1) | 85 - 110 | 90 - 110 |
Visualizations
Diacylglycerol Signaling Pathway
Caption: Canonical G-protein coupled receptor (GPCR) signaling pathway leading to the generation of diacylglycerol (DAG) and subsequent activation of Protein Kinase C (PKC).
Experimental Workflow for Diglyceride Quantification
References
- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol pathway | PPTX [slideshare.net]
- 3. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lipidomics Workflows | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. LC/MS Analysis of Triglycerides in Soybean Oil on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 9. aocs.org [aocs.org]
Application Note: Quantitative Lipid Analysis by LC-MS/MS Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipids are a diverse class of molecules that play critical roles in cellular structure, energy storage, and signaling pathways. Aberrations in lipid metabolism are implicated in numerous diseases, making the accurate quantification of lipid species essential for biomarker discovery, disease diagnosis, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high sensitivity and selectivity. However, analytical variability introduced during sample preparation and ionization can compromise quantitative accuracy. The stable isotope dilution (SID) technique, which employs deuterated internal standards, is a robust method to correct for this variability, ensuring precise and reliable quantification.[1][2]
This application note provides a detailed protocol for the quantitative analysis of lipids in biological samples using a deuterated internal standard approach with LC-MS/MS.
Principle of the Method
The methodology is based on the principle of stable isotope dilution. A known quantity of a deuterated lipid internal standard, which is chemically identical to the endogenous analyte but has a higher mass, is added to the sample at the beginning of the workflow.[2] The deuterated standard co-elutes with the endogenous lipid and experiences the same extraction efficiency and ionization suppression or enhancement. By calculating the peak area ratio of the endogenous (light) lipid to the deuterated (heavy) internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.[2]
Experimental Workflow
The overall experimental workflow for quantitative lipid analysis is depicted below. It encompasses sample preparation, lipid extraction with the addition of deuterated standards, LC-MS/MS analysis, and subsequent data processing to obtain quantitative results.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC or LC-MS grade methanol, methyl tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.[2][3]
-
Reagents: Ammonium (B1175870) formate (B1220265), formic acid, or ammonium acetate (B1210297) for mobile phase modification.[3]
-
Internal Standards: A commercially available or custom-made mixture of deuterated lipid standards relevant to the lipid classes under investigation (e.g., d7-Cholesterol, d3-Palmitic acid, d5-TG 17:0/17:1/17:0).[3]
-
Analytical Standards: Non-deuterated analytical standards for the lipids of interest to prepare calibration curves.
-
Equipment: 1.5 mL Eppendorf tubes, vortex mixer, centrifuge, nitrogen evaporator.
Sample Preparation and Lipid Extraction (MTBE Method)
This protocol is adapted for a 10 µL plasma sample.[3] Volumes should be scaled accordingly for other sample types and amounts.
-
Sample Aliquoting: Pipette 10 µL of blood plasma into a 1.5 mL Eppendorf tube.
-
Internal Standard Spiking: Add 225 µL of cold methanol containing the mixture of deuterated lipid internal standards. Vortex for 10 seconds.[3]
-
Protein Precipitation & Lipid Extraction: Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake for 6 minutes at 4 °C to ensure thorough extraction.[3]
-
Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water. Vortex briefly and then centrifuge at 14,000 rpm for 2 minutes.[3] Three phases will be visible: an upper organic phase (containing lipids), a lower aqueous phase, and a protein pellet at the interface.
-
Collection: Carefully collect the upper organic phase and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]
-
Reconstitution: Resuspend the dried lipid extract in an appropriate volume (e.g., 100 µL) of a solvent compatible with the LC method, such as a methanol/toluene (9:1, v/v) mixture or isopropanol/acetonitrile/water (2:1:1, v/v/v).[3] Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes to pellet any insoluble debris before transferring the supernatant to an LC vial.[3]
LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific lipids of interest and the instrument used.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for lipidomics (e.g., 50–150 mm length, 1-2.1 mm internal diameter, <2 µm particle size).[3]
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with the same additives as Mobile Phase A.[3]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute lipids based on their hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes to cover a broad range of lipid classes.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This highly selective technique monitors specific precursor-to-product ion transitions for each target lipid and its corresponding deuterated internal standard.[2][4]
-
MRM Transitions: Specific MRM transitions for each lipid and its deuterated standard must be determined empirically by infusing the pure standards or by using published values.
-
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 12.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Example MRM Transitions (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phosphatidylcholine (PC 34:1) | 760.6 | 184.1 |
| SM d18:1/17:0 (IS) | 719.6 | 184.1 |
| Triacylglycerol (TG 52:2) | 884.8 | 599.5 |
| d5-TG 17:0/17:1/17:0 (IS) | 854.8 | 576.5 |
Data Analysis and Quantification
The data analysis workflow involves processing the raw LC-MS/MS data to obtain the final concentrations of the target lipids.
-
Peak Integration: The chromatographic peaks for each endogenous lipid and its corresponding deuterated internal standard are integrated using the instrument's software or a third-party program like LipidMatch or LIQUID.[5]
-
Ratio Calculation: The peak area ratio of the endogenous analyte to the deuterated internal standard is calculated for each lipid.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analytical standard to the internal standard against the known concentration of the analytical standard. A linear regression is then applied to the data points.
-
Quantification: The concentration of the endogenous lipid in the sample is calculated by interpolating its peak area ratio from the calibration curve.
Table 3: Example Calibration Curve Data for PC (34:1)
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 15,500 | 105,000 | 0.148 |
| 5 | 78,000 | 106,500 | 0.732 |
| 20 | 315,000 | 104,800 | 3.006 |
| 50 | 795,000 | 105,500 | 7.536 |
| 100 | 1,620,000 | 106,000 | 15.283 |
Table 4: Example Quantitative Results for Two Sample Groups
| Lipid | Control Group Conc. (ng/mL) ± SD | Treatment Group Conc. (ng/mL) ± SD | p-value |
| PC (34:1) | 45.6 ± 5.1 | 88.2 ± 9.3 | <0.001 |
| TG (52:2) | 120.1 ± 15.7 | 115.8 ± 18.2 | 0.78 |
| Cholesterol | 1550.0 ± 120.5 | 980.0 ± 95.4 | <0.01 |
Application Example: Fatty Acid Signaling
Fatty acids, such as arachidonic acid, are precursors to potent signaling molecules called eicosanoids (e.g., prostaglandins, leukotrienes), which are key mediators of inflammation.[2] The accurate quantification of these molecules is critical in drug development for inflammatory diseases.
Conclusion
The use of deuterated internal standards in LC-MS/MS-based lipid analysis is a powerful strategy for achieving accurate and precise quantification. This method effectively corrects for variations in sample extraction and matrix effects, leading to highly reliable data. The detailed protocol provided in this application note serves as a comprehensive guide for researchers in academic and industrial settings to implement robust quantitative lipidomics workflows, facilitating advancements in disease research and drug development.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note: High-Precision Lipid Profiling Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, is a critical field for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. The inherent complexity of the lipidome and the potential for analytical variability necessitate robust methods for accurate and precise quantification. The stable isotope dilution (SID) technique, employing deuterated internal standards, has become the gold standard for quantitative lipid analysis by mass spectrometry.[1][2][3] These standards, being chemically and physically almost identical to their endogenous counterparts, co-elute during chromatography and experience similar ionization efficiencies and matrix effects, thereby correcting for sample loss and analytical variability throughout the workflow.[1][4]
This application note provides a detailed protocol for the sample preparation of biological matrices for lipid profiling using a deuterated internal standard mix, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Principle of the Method
A known quantity of a deuterated lipid internal standard mixture is added to the biological sample at the beginning of the sample preparation process. These standards navigate the entire workflow—extraction, derivatization (if necessary), and analysis—alongside the endogenous lipids. By measuring the peak area ratio of the endogenous analyte to its corresponding deuterated internal standard, precise and accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.[1]
Materials and Reagents
-
Deuterated Internal Standard Mix: A commercially available, well-characterized mixture of deuterated lipids representing various lipid classes is recommended (e.g., Avanti® SPLASH® LIPIDOMIX®, Cayman Chemical Deuterated Lipidomics MaxSpec® Mixture).
-
Solvents: HPLC-grade or LC-MS grade methanol (B129727), chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.
-
Reagents: Butylated hydroxytoluene (BHT), ammonium (B1175870) formate (B1220265), formic acid, and sodium chloride (NaCl).
-
Glassware: Borosilicate glass tubes with Teflon-lined caps, glass pipettes.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, analytical balance, sonicator.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum (Modified Folch Method)
This protocol is a widely used method for the extraction of a broad range of lipids from plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To a 1.5 mL glass tube, add a pre-determined volume of the deuterated internal standard working solution.
-
Sample Addition: Add 50 µL of the plasma/serum sample to the tube containing the internal standard. Vortex briefly.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).
Protocol 2: Lipid Extraction from Tissue (Matyash Method)
The Matyash method is an alternative to the Folch method that uses the less toxic solvent methyl-tert-butyl ether (MTBE).[5]
-
Tissue Homogenization: Weigh 10-20 mg of frozen tissue and homogenize in 300 µL of cold methanol on ice.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to the homogenate.
-
Solvent Addition: Add 1 mL of MTBE and vortex for 1 hour at 4°C.
-
Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully collect the upper organic layer (MTBE phase) and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Experimental Workflow
Caption: A generalized experimental workflow for quantitative lipid profiling.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic lipids.
-
Flow Rate: 0.3-0.6 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.
-
Mass Analyzer: A high-resolution mass spectrometer such as a QTOF or Orbitrap, or a triple quadrupole for targeted analysis.
-
Data Acquisition: Data-dependent or data-independent acquisition for comprehensive profiling, or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Data Presentation
The use of deuterated internal standards significantly improves the quantitative performance of lipidomics assays. Below are representative data summarizing the performance of a validated lipidomics method using the Folch extraction protocol and a deuterated internal standard mix for the analysis of human plasma.
Table 1: Recovery of Lipid Classes from Human Plasma
| Lipid Class | Representative Internal Standard | Mean Recovery (%) | % RSD |
| Phosphatidylcholines (PC) | PC(15:0/18:1-d7) | 98.2 | 4.5 |
| Lysophosphatidylcholines (LPC) | LPC(18:1-d7) | 101.5 | 5.1 |
| Phosphatidylethanolamines (PE) | PE(15:0/18:1-d7) | 95.7 | 6.2 |
| Sphingomyelins (SM) | SM(d18:1/18:1-d9) | 97.1 | 4.8 |
| Triacylglycerols (TG) | TG(15:0/18:1-d7/15:0) | 92.4 | 8.7 |
| Diacylglycerols (DG) | DG(15:0/18:1-d7) | 94.6 | 7.5 |
| Cholesteryl Esters (CE) | CE(18:1-d7) | 90.3 | 9.1 |
| Free Fatty Acids (FFA) | FA(18:1-d7) | 103.2 | 3.9 |
Data compiled from representative values found in literature.
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Lipid Species | Calibration Range (µM) | Linearity (R²) | LOD (µM) | LOQ (µM) |
| PC(16:0/18:1) | 0.1 - 100 | >0.995 | 0.02 | 0.07 |
| LPC(18:0) | 0.05 - 50 | >0.996 | 0.01 | 0.04 |
| PE(18:0/20:4) | 0.05 - 50 | >0.994 | 0.01 | 0.05 |
| SM(d18:1/16:0) | 0.1 - 100 | >0.997 | 0.03 | 0.10 |
| TG(16:0/18:1/18:2) | 0.5 - 500 | >0.992 | 0.15 | 0.50 |
| CE(18:2) | 0.2 - 200 | >0.993 | 0.06 | 0.20 |
| FA(16:0) | 0.1 - 100 | >0.998 | 0.02 | 0.08 |
Data compiled from representative values found in literature.
Logical Relationship: Internal Standard Correction
Caption: The principle of internal standard correction for analytical variability.
Conclusion
The use of deuterated internal standards is a cornerstone of modern quantitative lipidomics. By correcting for variations inherent in the analytical workflow, from extraction to detection, this methodology provides the accuracy and precision required for high-quality data in research and development. The protocols and data presented in this application note serve as a comprehensive guide for implementing a robust and reliable lipid profiling workflow. Careful adherence to these procedures will enable researchers to generate high-quality, reproducible lipidomics data to advance their scientific inquiries.
References
Application Notes and Protocols for Stable Isotope Dilution Assays using 2-Hydroxypropane-1,3-diyl distearate-d75
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropane-1,3-diyl distearate-d75 is the deuterated form of 1,3-distearoyl-glycerol, a diacylglycerol (DAG). In stable isotope dilution assays, this molecule serves as an ideal internal standard for the accurate and precise quantification of its non-deuterated counterpart in various biological matrices. The high mass difference between the deuterated standard and the endogenous analyte allows for clear differentiation in mass spectrometry, minimizing isotopic interference and improving analytical accuracy.
Stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantitative lipidomics. It corrects for variations in sample preparation, extraction efficiency, and matrix effects during ionization, which are common challenges in complex biological samples.[1][2] This application note provides a detailed protocol for the quantification of 1,3-distearoyl-glycerol in biological samples using this compound as an internal standard.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a modified Bligh and Dyer method for the extraction of total lipids, including diacylglycerols, from plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution (in chloroform (B151607)/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with a known amount of this compound internal standard solution. The amount should be optimized based on the expected concentration of the endogenous analyte.
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.
-
Incubate the mixture at room temperature for 20 minutes to ensure complete protein precipitation and lipid solubilization.
-
Add 0.5 mL of chloroform and vortex for 30 seconds.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipid phase under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 v/v methanol:toluene).[3]
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol outlines a general approach for the quantification of 1,3-distearoyl-glycerol using a triple quadrupole mass spectrometer.
Instrumentation and Reagents:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate.
-
1,3-distearoyl-glycerol analytical standard.
LC-MS/MS Conditions:
-
LC Gradient:
-
0-2 min: 30% B
-
2-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1,3-distearoyl-glycerol: The precursor ion will be the [M+NH₄]⁺ adduct. The product ion will correspond to the neutral loss of one of the stearic acid chains. Specific m/z values need to be determined by direct infusion of the analytical standard.
-
This compound (Internal Standard): The precursor ion will be the deuterated [M+NH₄]⁺ adduct. The product ion will correspond to the neutral loss of one of the deuterated stearic acid chains.
-
Data Analysis and Quantification:
-
Generate a calibration curve using the analytical standard of 1,3-distearoyl-glycerol at various concentrations, with a constant amount of the deuterated internal standard added to each calibrator.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of 1,3-distearoyl-glycerol in the biological samples by interpolating the peak area ratio from the calibration curve.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from a stable isotope dilution assay for 1,3-distearoyl-glycerol.
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90-110% |
| Matrix Effect (%) | < 15% |
Mandatory Visualization
Caption: Workflow for the quantification of 1,3-distearoyl-glycerol.
This diagram illustrates the major steps in the stable isotope dilution assay, from sample preparation through LC-MS/MS analysis to data processing and final quantification. The use of a deuterated internal standard is central to this workflow, ensuring high accuracy and precision.
There are no specific signaling pathways to diagram as this compound is a synthetic internal standard used for analytical purposes and does not have a known biological signaling role.
References
Application Notes and Protocols for the Addition of Internal Standards to Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of analytes in complex biological matrices, such as plasma, serum, or tissue homogenates, is a cornerstone of biomedical research and drug development. However, the inherent variability in sample preparation, extraction efficiency, and instrumental analysis can lead to inaccurate and imprecise results.[1] The use of an internal standard (IS) is a fundamental and widely accepted strategy to correct for these variations, thereby significantly improving the reliability and accuracy of quantitative data.[1][2][3] An internal standard is a compound of known concentration that is added to all samples, including calibration standards, quality controls (QCs), and unknown samples, at an early stage of the analytical workflow.[2] By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be normalized.[2][4]
This document provides a detailed protocol and application notes for the effective use of internal standards in the quantitative analysis of biological samples, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods.
Selecting an Appropriate Internal Standard
The choice of an internal standard is critical for the success of a quantitative bioanalytical method. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the entire analytical process.[5][6] There are two primary types of internal standards used in bioanalysis:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" for LC-MS applications.[7] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with a stable, heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[1] Because their chemical and physical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same degree of matrix effects and ionization suppression or enhancement.[1]
-
Structural Analogue Internal Standards: When a SIL-IS is not available, a structural analogue can be used. This is a compound that is chemically similar to the analyte but has a different molecular weight.[8] The selection of a suitable structural analogue requires careful consideration to ensure it has similar extraction recovery, chromatographic retention, and ionization response to the analyte.[9]
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analogue IS |
| Similarity to Analyte | Nearly identical chemical and physical properties.[1] | Similar, but not identical, chemical structure and properties.[8] |
| Chromatographic Behavior | Co-elutes with the analyte.[1] | Elutes close to the analyte but should be chromatographically resolved.[10] |
| Matrix Effects | Compensates effectively for matrix effects.[1] | May experience different matrix effects than the analyte. |
| Availability and Cost | Often requires custom synthesis and can be expensive.[8] | More readily available and generally less expensive. |
| Recommendation | Highly recommended for LC-MS bioanalysis for highest accuracy and precision.[7] | A viable alternative when a SIL-IS is not feasible. |
Experimental Protocol: Addition of Internal Standard
This protocol outlines the key steps for incorporating an internal standard into a typical bioanalytical workflow for the quantification of a small molecule drug in plasma using protein precipitation.
Materials and Reagents
-
Blank biological matrix (e.g., human plasma)
-
Analyte stock solution
-
Internal Standard (IS) stock solution
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard
-
Vortex mixer
-
Centrifuge
-
96-well plates or microcentrifuge tubes
-
Pipettes
Preparation of Working Solutions
-
Analyte Working Solutions: Prepare a series of analyte working solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., 50:50 methanol:water). These will be used to spike into the blank matrix to create calibration standards and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in the protein precipitation solvent. The concentration of the IS should be optimized to provide a stable and reproducible signal without causing detector saturation or interfering with the analyte signal.[1] A common starting point is a concentration that yields a response similar to the analyte at the mid-point of the calibration curve.
Sample Preparation Workflow
The following workflow describes the addition of the internal standard during the protein precipitation sample preparation method.
Caption: Workflow for adding an internal standard during protein precipitation.
Detailed Steps
-
Aliquoting Samples: Aliquot 100 µL of each calibration standard, quality control sample, and unknown biological sample into a 96-well plate or microcentrifuge tubes.
-
Adding the Internal Standard: Add 300 µL of the protein precipitation solvent containing the internal standard to each well or tube. It is crucial to add the internal standard as early as possible in the sample preparation process to account for variability in all subsequent steps.[6][11]
-
Protein Precipitation and Mixing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or vials for analysis.
-
LC-MS/MS Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.
-
Data Processing: Integrate the peak areas of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Construct a calibration curve by plotting the analyte/IS peak area ratio against the analyte concentration for the calibration standards. Use the calibration curve to determine the concentration of the analyte in the unknown samples.[4]
Data Presentation and Quality Control
Consistent monitoring of the internal standard response across an analytical run is essential for ensuring data quality.[8]
Table 2: Acceptance Criteria for Internal Standard Response
| Parameter | Acceptance Criteria | Rationale |
| IS Response Variability | The coefficient of variation (%CV) of the IS response across all accepted calibration standards and QCs in a run should typically be ≤ 15-20%. | Indicates the consistency of the sample preparation and analytical process. |
| IS Response in Unknowns vs. Calibrators/QCs | The IS response in unknown samples should generally be within 50-150% of the mean IS response of the calibrators and QCs. | Significant deviations may indicate matrix effects, ion suppression/enhancement, or errors in sample processing.[8] |
Troubleshooting Internal Standard Variability
Variability in the internal standard response can indicate potential issues with the bioanalytical method.
Caption: A logical workflow for troubleshooting internal standard variability.
Common causes of IS variability include:
-
Inconsistent Sample Preparation: Errors in pipetting, inefficient mixing, or inconsistent extraction recovery can lead to variable IS responses.
-
Matrix Effects: Components in the biological matrix can co-elute with the analyte and IS, causing ionization suppression or enhancement.[1]
-
Instrumental Issues: Fluctuations in the LC system or mass spectrometer performance can affect signal stability.[3]
-
Cross-Interference: The analyte signal may have a contribution to the internal standard signal, or vice-versa, especially at high concentrations.[1]
Conclusion
The proper use of internal standards is indispensable for achieving accurate and precise quantification of analytes in biological samples. By carefully selecting an appropriate internal standard, optimizing its concentration, and consistently monitoring its response, researchers can significantly enhance the reliability and reproducibility of their bioanalytical data. This protocol and the accompanying application notes provide a comprehensive guide for the successful implementation of internal standards in a research or drug development setting.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nebiolab.com [nebiolab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. welchlab.com [welchlab.com]
- 10. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Hydroxypropane-1,3-diyl distearate-d75 using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxypropane-1,3-diyl distearate-d75. This deuterated internal standard is crucial for the accurate quantification of its non-labeled counterpart, 1,3-distearin, a significant diacylglycerol in various biological and industrial matrices. The method employs a reversed-phase chromatographic separation followed by positive mode electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This protocol is intended for researchers, scientists, and professionals in drug development and lipidomics.
Introduction
Diacylglycerols (DGs) are key intermediates in lipid metabolism and cellular signaling pathways. Accurate quantification of specific DG isomers like 1,3-distearin is essential for understanding their physiological roles and for quality control in food and pharmaceutical products. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry as they co-elute with the analyte of interest and compensate for variations in sample preparation and matrix effects. This document provides a comprehensive protocol for the analysis of this deuterated standard.
Experimental
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol:chloroform, 1:1 v/v) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase starting composition.
-
Sample Spiking: For quantitative analysis, a known amount of the this compound internal standard solution is added to the sample prior to extraction.
Liquid Chromatography
A reversed-phase separation is employed to resolve the analyte from matrix components.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium (B1175870) Acetate (B1210297) |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 30 |
| 20.0 | 30 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Results and Discussion
Mass Spectra and Fragmentation
This compound, with a molecular formula of C(_39)H(_1)D(_75)O(_5), has a monoisotopic mass of approximately 700.04 amu. In positive ion mode ESI with an ammonium acetate mobile phase modifier, the molecule readily forms an ammonium adduct, [M+NH(_4)]
+
.
Collision-induced dissociation (CID) of the precursor ion results in the characteristic neutral loss of one of the deuterated stearic acid chains. This fragmentation pattern is highly specific and provides the basis for the selected MRM transitions.
MRM Transitions
Based on the predicted fragmentation, the following MRM transitions are proposed for monitoring this compound. Optimization of collision energies should be performed for the specific instrument used.
Table 2: Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Description |
| 718.1 | 389.6 | 25-35 | [M+NH(_4)]
|
| 718.1 | 371.6 | 30-40 | [M+NH(_4)]
|
Note: The exact m/z values should be confirmed by direct infusion of the standard.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of this compound.
Signaling Pathway Diagram (Hypothetical)
While this compound is an internal standard and not directly involved in signaling, its non-deuterated analog, 1,3-distearin, is a diacylglycerol. Diacylglycerols are key second messengers in various signaling pathways. The diagram below illustrates a simplified, hypothetical signaling pathway where a diacylglycerol is produced.
Caption: Simplified signaling pathway involving diacylglycerol production.
Conclusion
The LC-MS/MS method described provides a selective and sensitive protocol for the quantification of this compound. The use of a C18 reversed-phase column allows for good chromatographic separation, and positive ESI with MRM detection ensures high specificity and sensitivity. This application note serves as a valuable resource for researchers requiring accurate quantification of 1,3-distearin in complex matrices.
Application Note: Quantitative Analysis of Glycerolipids in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerolipids, a major class of lipids, are crucial for cellular structure, energy storage, and signaling pathways. Their quantitative analysis is paramount in various research fields, including drug discovery, molecular physiology, and pathology, to understand their role in health and disease.[1] This application note provides detailed protocols for the quantitative analysis of glycerolipids in biological samples using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for comprehensive lipid profiling and an Enzyme-Based Colorimetric Assay for total triglyceride quantification.
The choice of method depends on the research question. LC-MS/MS offers high sensitivity and specificity for identifying and quantifying individual glycerolipid species.[2][3] In contrast, enzyme-based assays provide a rapid and high-throughput method for determining the total concentration of specific glycerolipid classes, such as triglycerides.[4][5]
I. Comprehensive Glycerolipid Profiling by LC-MS/MS
This method allows for the detailed identification and quantification of numerous glycerolipid species within a sample. It is the preferred method for lipidomics studies aiming to understand broad changes in the lipid profile in response to stimuli or disease.[6][7]
Experimental Workflow
The overall workflow for quantitative glycerolipid analysis by LC-MS/MS involves several key steps from sample preparation to data analysis.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Homogenizer (e.g., bead beater or sonicator)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
-
Methanol, Chloroform (B151607), Water (LC-MS grade)
-
Internal standards (a mix of deuterated or odd-chain glycerolipid standards)[1][8]
-
Formic acid
2. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method): [6][9]
-
For tissues, weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol. For cultured cells, wash the cell pellet with PBS and resuspend in methanol. For plasma, use 50-100 µL.
-
Add a known amount of the internal standard mixture to each sample.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.8 mL of water and vortex again for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separation of lipid classes is typically achieved using a reversed-phase C18 column.[10]
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS): The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of glycerolipids.[11]
-
Ionization Source: Electrospray Ionization (ESI).
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA, the most abundant precursor ions are selected for fragmentation (MS/MS).
-
4. Data Processing and Quantification:
-
Raw data files are processed using specialized lipidomics software (e.g., LipidSearch, MS-DIAL).[12][13]
-
Lipid identification is based on accurate mass, retention time, and fragmentation patterns compared to lipid databases (e.g., LIPID MAPS).
-
Quantification is performed by integrating the peak areas of the identified lipid species and normalizing them to the peak area of the corresponding internal standard.
Data Presentation
Quantitative data should be summarized in a table for clear comparison between different experimental groups.
| Lipid Class | Lipid Species | Control Group (pmol/mg tissue) | Treatment Group (pmol/mg tissue) | p-value |
| Triacylglycerols (TG) | TG(52:2) | 150.3 ± 12.5 | 250.8 ± 20.1 | <0.01 |
| TG(54:3) | 120.7 ± 10.2 | 210.4 ± 18.9 | <0.01 | |
| Diacylglycerols (DG) | DG(34:1) | 25.6 ± 3.1 | 45.2 ± 4.5 | <0.05 |
| DG(36:2) | 18.9 ± 2.5 | 38.7 ± 3.9 | <0.05 | |
| Phosphatidylcholines (PC) | PC(34:1) | 350.1 ± 25.8 | 345.6 ± 23.1 | >0.05 |
| PC(36:2) | 280.4 ± 21.3 | 275.9 ± 20.5 | >0.05 |
Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.
II. Quantitative Determination of Total Triglycerides using an Enzyme-Based Colorimetric Assay
This method is suitable for the rapid quantification of total triglycerides in various biological samples and is often used in clinical chemistry and metabolic studies.[5][14][15]
Signaling Pathway Context
Glycerolipid metabolism, particularly the synthesis and breakdown of triglycerides, is a key pathway in energy homeostasis. Dysregulation of this pathway is associated with various metabolic diseases.
Detailed Experimental Protocol
This protocol is based on the principle that triglycerides are hydrolyzed by lipase (B570770) to glycerol and free fatty acids. The glycerol is then enzymatically oxidized to produce a colored product that can be measured spectrophotometrically.[4]
1. Materials and Reagents:
-
Triglyceride quantification kit (containing lipase, glycerol kinase, glycerol phosphate (B84403) oxidase, peroxidase, and a colorimetric probe)[16]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Phosphate Buffered Saline (PBS)
-
Detergent-based lysis buffer (for cell and tissue samples)
2. Sample Preparation:
-
Serum/Plasma: Samples can typically be used directly or with minimal dilution in PBS.
-
Cultured Cells:
-
Wash cells with cold PBS and lyse in a detergent-based lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 10 minutes to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Tissues:
-
Homogenize 10-20 mg of tissue in a detergent-based lysis buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Collect the supernatant for the assay.
-
3. Assay Procedure:
-
Prepare a standard curve using the glycerol or triglyceride standard provided in the kit.
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Prepare the reaction mix according to the kit manufacturer's instructions (typically by mixing the enzyme mix, probe, and assay buffer).
-
Add 50 µL of the reaction mix to each well containing the standards and samples.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Calculation of Results:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the standard curve of absorbance versus triglyceride concentration.
-
Determine the triglyceride concentration in the samples from the standard curve.
Data Presentation
Results from the enzyme-based assay can be presented in a table comparing different experimental conditions.
| Sample Group | Triglyceride Concentration (mg/dL) |
| Control | 105.4 ± 8.2 |
| Treatment A | 152.1 ± 11.5* |
| Treatment B | 98.7 ± 7.9 |
*Data are presented as mean ± standard deviation. p < 0.05 compared to the control group (ANOVA with post-hoc test).
Conclusion
The choice of a quantitative assay for glycerolipids depends on the specific research goals. For in-depth profiling of individual lipid species and discovery-based research, LC-MS/MS is the method of choice. For high-throughput screening and the quantification of total triglycerides, enzyme-based colorimetric assays offer a rapid and reliable alternative. The protocols and data presentation formats provided in this application note serve as a guide for researchers to obtain accurate and reproducible quantification of glycerolipids in their studies.
References
- 1. Quantitative Lipidomics Data Analysis for Animal - CD Genomics [bioinfo.cd-genomics.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Lipidomics Posters & Application Notes [premierbiosoft.com]
- 4. Homogeneous Assays for Triglyceride Metabolism Research [promega.jp]
- 5. [PDF] Quantitative determination of serum triglycerides by the use of enzymes. | Semantic Scholar [semanticscholar.org]
- 6. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 10. Glycerolipids: Structure, Synthesis, Function and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 11. aocs.org [aocs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. researchgate.net [researchgate.net]
- 16. Enzyme Mix for Triglyceride Quantification Kit (ab155160) | Abcam [abcam.com]
Application Notes: The Use of 2-Hydroxypropane-1,3-diyl distearate-d75 in Targeted Lipidomics
Introduction
2-Hydroxypropane-1,3-diyl distearate-d75, also known as 1,3-distearoyl-rac-glycerol-d75, is a high-purity, deuterated internal standard designed for the accurate quantification of diacylglycerols (DAGs) in targeted lipidomics studies. Diacylglycerols are crucial lipid second messengers involved in a multitude of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and metabolic disorders. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for sample matrix effects and variations in sample preparation and instrument response, thereby enabling precise and reliable quantification of endogenous DAG species by mass spectrometry.[1]
Principle and Application
In targeted lipidomics, a known amount of the deuterated internal standard is spiked into a biological sample prior to lipid extraction.[2] The endogenous (non-deuterated) DAGs and the deuterated internal standard are then co-extracted, separated by liquid chromatography (LC), and detected by tandem mass spectrometry (MS/MS). The signal intensity of the endogenous DAG is normalized to the signal intensity of the co-eluting deuterated internal standard. This ratio is then used to determine the absolute concentration of the endogenous DAG by referencing a calibration curve constructed with known concentrations of a non-deuterated standard.
The high degree of deuteration (d75) in this compound provides a significant mass shift, ensuring that its mass spectrometric signal is clearly resolved from the isotopic peaks of the endogenous analytes, which is critical for accurate quantification. Its stearoyl (18:0) acyl chains make it a suitable internal standard for the quantification of a range of long-chain saturated and monounsaturated diacylglycerol species.
Key Applications:
-
Quantification of DAGs in various biological matrices: Including plasma, serum, cells, and tissues.
-
Studying enzyme kinetics: Monitoring the activity of enzymes involved in DAG metabolism, such as diacylglycerol kinases and lipases.
-
Biomarker discovery: Identifying changes in DAG profiles associated with disease states.
-
Drug development: Assessing the effects of drug candidates on lipid signaling pathways.
Experimental Protocols
Sample Preparation and Lipid Extraction
This protocol is a general guideline and may require optimization for specific sample types.
Materials:
-
Biological sample (e.g., 50 µL plasma, 1x10^6 cells)
-
This compound internal standard solution (in a suitable organic solvent like chloroform/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass test tubes
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To a glass test tube, add the biological sample.
-
Spike the sample with a known amount of this compound internal standard. The final concentration should be within the linear range of the calibration curve.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.
-
Incubate the sample at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipid phase under a gentle stream of nitrogen gas at 37°C.[3]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 (v/v) methanol:toluene).[3]
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
Reagents:
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate.
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 30 |
| 12.0 | 99 |
| 15.0 | 99 |
| 15.1 | 30 |
| 18.0 | 30 |
-
Flow rate: 0.3 mL/min
-
Column temperature: 50°C
-
Injection volume: 2 µL
MS/MS Parameters (Positive ESI Mode):
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
Capillary voltage: 3.5 kV
-
Source temperature: 150°C
-
Desolvation temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (e.g., 1,3-distearoyl-glycerol): The precursor ion will be the [M+NH4]+ adduct. The product ion will typically be the neutral loss of a stearic acid molecule plus ammonia. For example, for 1,3-distearoyl-glycerol (MW = 625.04), the precursor ion would be m/z 642.6 and a potential product ion would be m/z 339.3 (loss of stearic acid and ammonia).
-
Internal Standard (this compound): The precursor and product ions will be shifted by the mass of the deuterium (B1214612) atoms. The exact m/z values will need to be calculated based on the molecular weight of the deuterated standard.
-
Data Presentation
Table 1: Representative Quantitative Data for Diacylglycerol Species
This table shows example data for the quantification of two endogenous diacylglycerol species in a biological sample using this compound as an internal standard.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (ng/mL) |
| DG (16:0/18:1) | 14.5 | 616.5 | 313.3 | 1.25E+05 | 2.50E+05 | 50.2 |
| DG (18:0/18:1) | 15.2 | 644.6 | 339.3 | 8.75E+04 | 2.50E+05 | 35.1 |
| Internal Standard | 15.1 | [M+NH4]+ of d75-DAG | Product ion of d75-DAG | N/A | 2.50E+05 | N/A |
Mandatory Visualization
Caption: Targeted lipidomics workflow for diacylglycerol quantification.
Caption: Simplified diacylglycerol (DAG) signaling pathway.
References
- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 2. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Absolute Quantification of Lipids in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. Plasma lipids are particularly informative as they reflect both physiological and pathological states. Absolute quantification of these lipids provides precise concentration data, which is crucial for robust clinical and preclinical research.
This document provides a detailed workflow and experimental protocols for the absolute quantification of lipids in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach. The protocols herein are designed to be comprehensive and accessible to both new and experienced researchers in the field.
Overall Workflow
The absolute quantification of lipids in plasma involves a multi-step process that begins with sample preparation and culminates in data analysis and interpretation. The key stages of this workflow include:
-
Sample Preparation: Thawing and aliquoting of plasma samples.
-
Internal Standard Spiking: Addition of a known concentration of internal standards to the plasma sample.
-
Lipid Extraction: Separation of lipids from other plasma components using a robust extraction method.
-
LC-MS/MS Analysis: Chromatographic separation of lipid species followed by their detection and fragmentation using a mass spectrometer.
-
Data Processing: Peak integration and quantification of lipid species.
-
Data Analysis: Calculation of absolute concentrations and statistical analysis.
Troubleshooting & Optimization
Technical Support Center: Correcting for Matrix Effects in Lipid Analysis with Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in lipid analysis using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in lipid analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2] In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are a primary cause of matrix effects, along with salts, proteins, and other endogenous metabolites.[2]
Q2: How do deuterated internal standards help correct for matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for mitigating matrix effects.[1] Because they are chemically almost identical to the analytes of interest, they co-elute during chromatography and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: What are the ideal characteristics of a deuterated internal standard?
A3: An ideal internal standard should not be naturally present in the sample and should be added as early as possible in the experimental workflow, preferably before lipid extraction.[3] It should be chemically similar to the analyte, co-elute with the analyte in liquid chromatography-mass spectrometry (LC-MS), and be commercially available in high purity.[4]
Q4: Can deuterated internal standards completely eliminate issues related to matrix effects?
A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification, a phenomenon referred to as differential matrix effects.[1]
Q5: What is the difference between relative and absolute quantification in lipidomics?
A5: Relative quantification measures the change in the pattern of lipid species across samples and is commonly used for biomarker discovery.[5] Absolute quantification determines the exact concentration of individual lipid species.[5] The use of internal standards is crucial for both, but absolute quantification also requires the use of calibration curves with known concentrations of the analyte.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments and provides actionable solutions.
Issue 1: Poor Reproducibility and Inaccurate Quantification of Analyte/Internal Standard Area Ratio
-
Possible Cause: Uncontrolled or differential matrix effects are a classic sign of this issue.[1][2] The composition of interfering compounds can vary between samples, leading to inconsistent ion suppression or enhancement.[2]
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spiking experiment to determine the extent of ion suppression or enhancement.[2]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, mobile phase) to better separate the analyte and internal standard from interfering matrix components.[6]
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components before LC-MS analysis.[6]
-
Verify Internal Standard Concentration: An error in the preparation of the internal standard spiking solution can lead to systematic bias in the results. Carefully reprepare the solution and verify its concentration.[1]
-
Issue 2: Low Analyte Signal and Poor Sensitivity
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids, can reduce the signal of low-abundance analytes to a level at or below the limit of detection.[2]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most critical step to enhance sensitivity. Techniques specifically designed to remove phospholipids are highly recommended.[2]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains above the instrument's limit of detection.[6]
-
Optimize Chromatography: Modify the chromatographic conditions to separate the analyte from regions of high matrix interference.[2]
-
Issue 3: Analyte and Deuterated Internal Standard Do Not Co-elute
-
Possible Cause: The "isotope effect" can cause deuterated compounds to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[7] Column degradation can also affect separation.[1]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.[7]
-
Adjust Chromatography: If a significant separation is observed, consider adjusting the chromatographic method. Using a column with lower resolution might sometimes help ensure the analyte and internal standard elute together.[7]
-
Replace Analytical Column: If column degradation is suspected, replace it with a new column of the same type and implement a column washing protocol to minimize contamination.[1]
-
Issue 4: Isotopic Exchange (Loss of Deuterium (B1214612) Label)
-
Possible Cause: Deuterium atoms can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[8] This is more likely to occur if the deuterium labels are on heteroatoms (e.g., -OH, -NH) or if the samples are stored in acidic or basic solutions.[8]
-
Troubleshooting Steps:
-
Assess Isotopic Stability: Conduct experiments to evaluate the stability of the deuterated standard under your specific experimental conditions (time, temperature, pH).[7]
-
Choose Stable Labeling Positions: Whenever possible, select internal standards where the deuterium labels are on carbon atoms that are not prone to exchange.
-
Control pH: Maintain a neutral pH during sample preparation and storage to minimize the risk of back-exchange.[8]
-
Data Presentation
Table 1: Comparison of Internal Standard Types for Lipid Quantification
| Feature | Stable Isotope-Labeled (Deuterated) Lipids | Odd-Chain Lipids |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[3] | Effective, but may not fully compensate if their chromatographic retention time differs significantly from the analyte.[3] |
| Linearity | Excellent, with a wide dynamic range.[3] | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[3] |
| Availability | A wide variety of deuterated standards for many lipid classes are commercially available.[9][10][11] | Commercially available, but may not cover all lipid classes.[10] |
| Potential Issues | Isotope effects can cause slight chromatographic shifts.[1] Isotopic exchange can occur under certain conditions.[8] | May not perfectly mimic the behavior of all endogenous lipids within a class. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol describes a common method for extracting lipids from plasma samples.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a glass tube, add a known amount of the deuterated internal standard solution.
-
Sample Addition: Add a precise volume of the plasma sample to the tube containing the internal standard and vortex briefly.[4]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 20 parts solvent to 1 part sample.[4]
-
Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[3]
-
Phase Separation: Add water or a saline solution to induce the separation of the mixture into two phases.[3]
-
Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.[3]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.[4]
-
Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[4]
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantification of ion suppression or enhancement.[2]
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike the analyte and its deuterated internal standard into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through the entire extraction procedure. Spike the analyte and internal standard into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery).
-
-
LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Visualizations
Caption: Workflow for lipid quantification using internal standards.
Caption: A troubleshooting workflow for poor reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. avantiresearch.com [avantiresearch.com]
Technical Support Center: LC-MS Internal Standard Troubleshooting
Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This resource provides detailed guides and answers to frequently asked questions regarding inconsistent internal standard (IS) responses, a common challenge for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Inconsistent Internal Standard Response
An internal standard is a compound of known concentration added to all samples to account for variability during analysis.[1][2][3] Inconsistent IS response can compromise the accuracy and precision of your quantitative results.[2][3] The first step in troubleshooting is to plot the IS peak area for all samples in the analytical run to identify the nature of the inconsistency.[4]
Q1: My internal standard response is showing sporadic, random flyers. What should I do?
Sporadic flyers are individual samples that show a drastically different IS response compared to the rest of the batch.[4]
Potential Causes and Solutions:
-
Human Error: This is a common cause, including missed IS spiking in a sample or simple pipetting errors.[4]
-
Solution: Re-prepare and re-inject the affected sample.[4] If the issue is resolved, it confirms a sample preparation error.
-
-
Injection Error: An issue with the autosampler can lead to incorrect injection volumes for specific vials.
-
Solution: Check the autosampler for any logged errors. Re-inject the problematic sample. If the problem persists with that specific vial position, try a different position.
-
-
Sample-Specific Matrix Effects: The unique composition of a single sample may cause significant ion suppression or enhancement for the IS.[4]
Q2: I'm observing a systematic trend where the IS response in my unknown samples is consistently higher or lower than in my calibration standards and QCs. What's the cause?
This pattern often points to a fundamental difference between your sample matrix and the matrix used for your standards.[4]
Potential Causes and Solutions:
-
Matrix Composition Differences: The biological matrix of study samples can differ significantly from the surrogate matrix used for calibration standards (CALs) and quality controls (QCs).[4]
-
Solution: The best practice is to use a stable isotope-labeled (SIL) internal standard, which has nearly identical chemical and physical properties to the analyte and can compensate for these differences.[2][5] If a SIL-IS is not available, re-evaluate your choice of surrogate matrix to better match the study samples.
-
-
Lot-Dependent Matrix Effects: Different batches of biological matrix can have varying compositions, leading to inconsistent effects on ionization.[4]
-
Solution: Whenever possible, use a single, large, pooled batch of matrix for all standards, QCs, and blanks for a given study.
-
Q3: There was a sudden, abrupt shift in the internal standard response in the middle of my analytical run. What happened?
An abrupt change often indicates an event that occurred during the run or a problem affecting a subset of samples prepared together.[4]
Potential Causes and Solutions:
-
Change in Instrument Conditions: An unexpected change in parameters like mobile phase composition, column temperature, or mass spectrometer settings can alter the IS response.[4][6]
-
Solution: Review the instrument logs for any errors or changes that coincide with the shift in response.[4]
-
-
Sample Preparation Error for a Subset: A mistake during the preparation of a group of samples, such as using an incorrect dilution factor or a mis-prepared reagent, can cause a sudden shift.[4]
-
Solution: Carefully review the sample preparation records.[4] Re-prepare and re-analyze a few samples from before and after the shift to confirm the source of the error.
-
-
Column Degradation: A sudden loss of stationary phase or a column clog can impact the chromatography and, consequently, the IS response.[5]
-
Solution: Replace the analytical column and re-inject affected samples.[5]
-
Diagram: Troubleshooting Workflow for Inconsistent IS Response
Caption: A workflow for diagnosing inconsistent internal standard response.
Frequently Asked Questions (FAQs)
Q4: What is an internal standard and why is it important in LC-MS?
An internal standard (IS) is a reference compound of a known quantity added to samples to correct for variability.[2] It is crucial for improving the accuracy and precision of quantitative analyses by compensating for fluctuations in sample preparation, injection volume, chromatographic separation, and mass spectrometric detection.[1][2][3] The final quantification is based on the ratio of the analyte signal to the IS signal.[2][7]
Q5: What are the different types of internal standards, and which is best?
There are two primary types of internal standards used in LC-MS bioanalysis:
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) IS | A form of the analyte where several atoms are replaced by stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2][3] | Considered the "gold standard".[5] Has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects.[2][5] | Can be expensive and custom synthesis may have long timelines.[3] Potential for isotopic cross-talk if mass difference is too small.[2] |
| Structural Analogue IS | A molecule that is chemically similar to the analyte but not identical.[2][3] | More readily available and less expensive than SIL-IS.[3] | May not have the same extraction recovery, chromatographic retention, or ionization response as the analyte, leading to imperfect correction for matrix effects.[3] |
For LC-MS, a Stable Isotope-Labeled IS is widely preferred due to its superior ability to track and correct for variability.[2]
Q6: How do I choose an appropriate internal standard?
Key criteria for selecting an internal standard include:[8]
-
Similarity to Analyte: It should be as physiochemically similar to the target analyte as possible. A SIL-IS is ideal.[1]
-
Purity: The IS solution should be pure and free from any unlabeled analyte that could interfere with quantification.[2][4]
-
Stability: The IS must be chemically stable throughout sample preparation, storage, and analysis.
-
Mass Difference (for SIL-IS): To minimize interference, the SIL-IS should have a mass difference of ideally 4-5 Da from the analyte.[2]
-
Absence from Matrix: The IS should not be naturally present in the samples being analyzed.[8]
Q7: What is the optimal concentration for an internal standard?
There is no single guideline for IS concentration, but several factors must be considered:[2]
-
Mass Spectrometric Sensitivity: The IS response should be high enough to be measured precisely but not so high that it saturates the detector.
-
Analyte Concentration Range: A common practice is to set the IS concentration at a level similar to the analyte concentration at the midpoint of the calibration curve.
-
Matrix Effects: Since the analyte concentration varies while the IS concentration is constant, it is often matched to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration.[2]
Q8: When should the internal standard be added to the sample?
The IS should be added as early as possible in the sample preparation workflow.[3] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before any extraction steps to account for analyte loss during the entire process.[2][3]
Diagram: Factors Causing Internal Standard Variability
Caption: Key factors that can lead to internal standard variability.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol describes a standard method for quantifying matrix effects using a post-extraction spiking experiment.[5][9] This is crucial for understanding if components in your sample matrix are suppressing or enhancing the ionization of your analyte and internal standard.
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[5]
Materials:
-
Analyte and Internal Standard stock solutions
-
Blank biological matrix (e.g., plasma, urine) from at least 6 different sources
-
Mobile phase or reconstitution solvent
-
Standard sample preparation materials (e.g., protein precipitation reagents, SPE cartridges)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard at a known concentration (e.g., mid-QC level) into the final reconstitution solvent. This set represents the response without any matrix.
-
Set B (Post-Extraction Spike): First, process blank matrix samples through your entire sample preparation procedure (e.g., protein precipitation, extraction, evaporation). Then, spike the analyte and internal standard into the final, extracted blank matrix just before the reconstitution step. This set reveals the effect of the extracted matrix components on the analyte and IS signal.[5][9]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure. This set is used to determine the overall recovery of the method but is not used for the direct calculation of matrix effect.[5]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and the internal standard.
-
Calculate the Matrix Effect (ME):
The matrix effect is calculated by comparing the peak area of the analyte in the presence of matrix (Set B) to the peak area in a neat solution (Set A).[5]
Matrix Effect (ME) % = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
Interpret the Results:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression is occurring.[5]
-
ME > 100%: Ion enhancement is occurring.[5]
To ensure data reliability, the IS-normalized matrix factor (calculated using the analyte/IS peak area ratios of Set B divided by the mean peak area ratio of Set A) should also be evaluated. A coefficient of variation (%CV) of ≤15% across the different matrix lots is generally considered acceptable.
-
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Dealing with Ion Suppression in Electrospray Ionization of Lipids
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with ion suppression in the electrospray ionization (ESI) of lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve common issues in your ESI-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of ESI-MS analysis of lipids?
A1: Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) that results in a decreased signal intensity for the lipid analytes of interest. This occurs due to the presence of other co-eluting molecules from the sample matrix that interfere with the ionization process of the target lipids.[1][2][3] These interfering compounds can compete for ionization, alter the physical properties of the ESI droplets, or change the charge state of the analytes, all of which can lead to a reduction in the number of target lipid ions reaching the mass detector.[4]
Q2: What are the most common causes of ion suppression in lipid analysis?
A2: The primary culprits of ion suppression in lipid analysis are components of the biological matrix that are co-extracted with the lipids. These include:
-
Phospholipids (B1166683): Highly abundant in biological samples like plasma and serum, phospholipids are a major source of ion suppression.[1][2] They can co-elute with target analytes and interfere with their ionization.[1]
-
Salts: Non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet surface, hindering the release of gas-phase ions.
-
Proteins and Peptides: Residual proteins and peptides from incomplete sample cleanup can also contribute to ion suppression.[5]
-
Detergents and Polymers: Contaminants from labware, such as detergents or plasticizers from vial caps, can introduce interfering species.[6]
-
Mobile Phase Additives: While often necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[7]
Q3: How can I determine if my lipid analysis is being affected by ion suppression?
A3: There are two main experimental approaches to assess the presence and extent of ion suppression:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of your lipid standard into the mass spectrometer after the LC column. A separate injection of a blank matrix extract is then performed. A dip in the constant signal of your standard indicates a region of ion suppression.[4][8]
-
Post-Extraction Spiking: This is a quantitative method where the signal response of a lipid standard spiked into a blank matrix extract (after the extraction process) is compared to the response of the same standard in a clean solvent. The ratio of these responses provides a quantitative measure of the signal suppression or enhancement.[9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression in lipid ESI-MS analysis.
Issue 1: Low or Inconsistent Signal Intensity for Target Lipids
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is occurring. This will help you determine if the suppression coincides with the elution of your target lipids.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1]
-
Liquid-Liquid Extraction (LLE): A common technique to separate lipids from more polar interfering compounds.
-
Solid-Phase Extraction (SPE): Offers more selectivity in removing specific classes of interferences, such as phospholipids.[10]
-
-
Refine Chromatographic Separation: Modify your LC method to separate your target lipids from the regions of ion suppression identified in the post-column infusion experiment. This could involve adjusting the gradient, changing the column, or altering the mobile phase composition.
-
Evaluate Mobile Phase Additives: Certain mobile phase additives can enhance or suppress ionization. For example, ammonium (B1175870) formate (B1220265) is often preferred over ammonium acetate (B1210297) in positive ion mode for better signal intensity of many lipid classes.[11]
-
Sample Dilution: A simple first step can be to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components. This is effective if the analyte concentration remains above the instrument's limit of detection.
Quantitative Data Summary
The choice of sample preparation method and mobile phase additives can have a significant quantitative impact on the signal intensity of lipids.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Analyte Recovery
| Sample Preparation Method | Phospholipid Removal Efficiency | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | Variable (can be low due to analyte entrapment) | Simple, fast, and inexpensive.[2] | High risk of significant ion suppression from remaining phospholipids.[2][5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good for non-polar lipids, can be poor for polar lipids. | Relatively simple and can provide clean extracts. | Can be less efficient for a broad range of lipid classes and is solvent-intensive. |
| Solid-Phase Extraction (SPE) | High to Very High | Generally high, but can be method-dependent. | Highly effective at removing specific interferences like phospholipids, leading to reduced ion suppression.[10] | Requires method development and can be more time-consuming and costly than PPT.[2] |
Table 2: Effect of Mobile Phase Additives on Lipid Signal Intensity in ESI-MS
| Mobile Phase Additive | Ionization Mode | General Effect on Lipid Signal | Best Suited For | Notes |
| Formic Acid (FA) | Positive | Generally enhances protonation and signal for many lipid classes. | Broad lipid profiling in positive ion mode. | A common and effective choice for positive ion ESI.[12] |
| Ammonium Formate (AmF) | Positive & Negative | Good for forming [M+NH4]+ adducts in positive mode; can suppress some lipids in negative mode. | Neutral lipids (e.g., triglycerides) in positive mode. | Often provides better signal than ammonium acetate in positive mode.[11] |
| Acetic Acid (AA) | Negative | Can enhance the signal for certain lipid classes compared to ammonium acetate.[13] | Negative ion mode lipidomics, particularly for acidic lipids. | A 0.02% concentration has been shown to improve signal for 11 lipid subclasses in negative mode.[13] |
| Ammonium Acetate (AmAc) | Positive & Negative | Forms [M+CH3COO]- adducts in negative mode; can cause lower signal for some lipids in positive mode compared to AmF.[11] | General lipid profiling in negative ion mode. | A good starting point for negative ion mode analysis. |
| Ammonium Hydroxide | Negative | Causes significant signal suppression for many lipid classes.[13] | Generally not recommended for broad lipid analysis. | Can lead to 2- to 1000-fold signal suppression compared to acetic acid.[13] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Detecting Ion Suppression
Objective: To qualitatively identify regions of ion suppression in a chromatographic run.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of a representative lipid analyte (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
Clean solvent (e.g., initial mobile phase)
Procedure:
-
Set up the LC-MS system with your analytical column and mobile phase gradient.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump to the second port of the tee-piece. The syringe should be filled with the lipid standard solution.
-
Connect the third port of the tee-piece to the ESI source of the mass spectrometer.
-
Begin the LC gradient and, after a brief equilibration, start the syringe pump to infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal of the infused standard in the mass spectrometer. You should observe a stable baseline.
-
Inject the clean solvent and record the chromatogram. This will serve as your reference baseline.
-
Inject the blank matrix extract.
-
Monitor the signal of the infused standard. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression. An increase in the signal indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal from Plasma
Objective: To remove phospholipids from a plasma sample prior to LC-MS analysis to reduce ion suppression.
Materials:
-
SPE cartridges (e.g., mixed-mode or reversed-phase designed for phospholipid removal)
-
SPE manifold
-
Plasma sample
-
Water (LC-MS grade)
-
Elution solvent (e.g., 90:10 acetonitrile:methanol)
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the target lipids with 1 mL of the elution solvent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluted solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Visualizations
Diagram 1: The Mechanism of Ion Suppression in ESI
Caption: Mechanism of ion suppression in the electrospray ionization source.
Diagram 2: Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity in lipid ESI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Peak Shape and Resolution in Lipid Chromatography
Welcome to the technical support center for lipid chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak shape and resolution in their lipid analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in lipid chromatography?
A1: Poor peak shape, including tailing, fronting, and split peaks, can arise from a variety of factors. The most common causes include secondary interactions between lipids and the stationary phase, improper mobile phase composition (pH, solvent strength), column contamination or degradation, and sample-related issues such as high injection volume or solvent mismatch with the mobile phase.[1][2]
Q2: How does the mobile phase composition affect peak resolution?
A2: The mobile phase composition is a critical factor in achieving optimal separation. The choice of organic solvents (e.g., acetonitrile, methanol, isopropanol) and their ratio with the aqueous phase influences the retention and elution of different lipid species.[3][4] Additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) and weak acids like formic acid are often used to improve peak shape and ionization efficiency in mass spectrometry.[1] The pH of the mobile phase can alter the ionization state of both the lipids and the stationary phase, significantly impacting retention and selectivity.[3]
Q3: What is the role of the column in achieving good resolution?
A3: The chromatography column is at the heart of the separation process. The choice of stationary phase chemistry (e.g., C18, C8, HILIC) determines the primary mode of interaction with the lipids.[5] Column parameters such as particle size, length, and internal diameter also play a crucial role. Smaller particle sizes, as used in UHPLC, can provide higher efficiency and better resolution.[6][7] Proper column care, including the use of guard columns, is essential to prevent contamination and degradation, which can lead to poor peak shape.
Q4: Can temperature impact the separation of lipids?
A4: Yes, temperature is an important parameter in liquid chromatography. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[8][9] However, excessively high temperatures can reduce resolution for some analytes.[10] Consistent temperature control is crucial for reproducible results.[8][11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your lipid chromatography experiments.
Issue 1: Peak Tailing
Question: My lipid peaks are showing significant tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing is a common issue in lipid analysis, often caused by interactions between the polar head groups of lipids and active sites on the stationary phase, such as residual silanol (B1196071) groups.[1][12]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Silanol Interactions | Add mobile phase modifiers like ammonium formate or acetate (typically 5-10 mM) to mask active silanol groups. A small amount of a weak acid like formic acid (e.g., 0.1%) can also suppress silanol ionization.[1] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure it is suitable for your target lipids and stationary phase. A lower pH can help protonate acidic silanol groups, reducing their interaction with basic analytes.[6][12] |
| Column Contamination | Flush the column with a strong solvent. If a guard column is used, replace it.[2] Ensure proper sample preparation to remove contaminants.[13] |
| Column Overload | Reduce the injection volume or dilute the sample.[6][14] |
| Column Packing Bed Deformation | This can be caused by voids at the column inlet or channels in the packing bed.[6][15] Reversing and flushing the column may help, but column replacement is often necessary.[2] |
A logical approach to troubleshooting peak tailing is outlined in the following diagram.
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting
Question: My chromatogram shows fronting peaks. What could be the cause?
Answer: Peak fronting, where the peak is broader in the first half, is less common than tailing but can indicate significant issues.[14][16]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Column Overload (Concentration) | The sample concentration is too high, leading to saturation of the stationary phase.[12][14] Dilute the sample or reduce the injection volume. |
| Poor Sample Solubility | The sample is not fully dissolved in the injection solvent.[14][15] Ensure the sample is completely dissolved, or choose a more suitable injection solvent. |
| Column Collapse | A physical change in the column packing bed, often due to harsh operating conditions (e.g., extreme pH or temperature).[2][15] This is a catastrophic failure, and the column must be replaced.[16] |
| Incompatible Sample Solvent | The sample solvent is significantly stronger than the mobile phase, causing the analyte to move through the column too quickly at the beginning.[17] Whenever possible, dissolve the sample in the initial mobile phase.[1] |
Issue 3: Split Peaks
Question: I am observing split or shoulder peaks. How can I resolve this?
Answer: Split peaks can be caused by problems with the sample introduction, column issues, or co-elution of closely related lipid species.[1]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Partially Blocked Column Frit | Debris from the sample or system can block the inlet frit, distorting the sample band.[2] Back-flushing the column may resolve the issue; otherwise, the frit or column may need replacement. |
| Column Void/Channeling | A void has formed at the head of the column.[6] This often requires column replacement. |
| Sample Solvent Incompatibility | A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[1] Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[17] |
| Co-elution of Isomers | What appears as a split peak may be two or more closely eluting isomers.[1] Modify the mobile phase composition, gradient, or temperature to improve separation. Consider a different column chemistry (e.g., silver ion chromatography for double bond isomers).[3] |
| Injector Problems | A scratched injector rotor or a partially plugged needle can cause issues with sample introduction.[17] Regular maintenance of the autosampler is recommended. |
Experimental Protocols
Protocol 1: General Lipid Extraction (Folch Method)
This protocol is a widely used method for extracting total lipids from biological samples.[18]
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) chloroform:methanol mixture. The final solvent volume should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[18]
-
Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.[18]
-
Filtration/Centrifugation: Filter the homogenate or centrifuge it to recover the liquid phase.[18]
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the collected liquid phase (e.g., for 20 mL of liquid, add 4 mL of NaCl solution).[18]
-
Phase Separation: Vortex the mixture and then centrifuge at low speed (e.g., 1000 rpm) for 5 minutes to achieve a clear separation of the upper aqueous phase and the lower organic phase.[18]
-
Lipid Collection: Carefully remove the upper aqueous layer. The lower organic layer contains the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for chromatographic analysis.[19]
The general workflow for lipid analysis is depicted below.
Caption: General workflow for lipid analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation
SPE can be used to separate lipids into different classes (e.g., neutral lipids, free fatty acids, phospholipids) prior to LC analysis.[20]
-
Column Conditioning: Condition a silica-based SPE cartridge by passing a non-polar solvent (e.g., hexane) through it, followed by the initial elution solvent.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipids (e.g., cholesterol esters, triacylglycerols) with a non-polar solvent mixture, such as hexane:diethyl ether (1:1, v/v).[20]
-
Elution of Free Fatty Acids: Elute free fatty acids with a solvent of slightly higher polarity, such as diethyl ether containing a small percentage of acetic acid.
-
Elution of Phospholipids (B1166683): Elute the more polar phospholipids with a highly polar solvent like methanol, followed by a mixture such as chloroform:methanol:water.[20]
-
Drying and Reconstitution: Dry down the collected fractions under nitrogen and reconstitute them in an appropriate solvent for LC analysis.
Quantitative Data Summary
The following tables summarize the impact of key chromatographic parameters on peak shape and resolution.
Table 1: Effect of Mobile Phase Additives on Peak Shape
| Additive | Typical Concentration | Effect on Peak Shape | Mechanism of Action |
| Ammonium Formate/Acetate | 5-10 mM | Reduces peak tailing for polar lipids.[1] | Masks residual silanol groups on the stationary phase and improves ionization for MS detection.[1] |
| Formic Acid/Acetic Acid | 0.1% | Reduces peak tailing for polar lipids.[1] | Suppresses the ionization of silanol groups, minimizing secondary interactions.[1] |
Table 2: Influence of Column Temperature on Chromatographic Parameters
| Parameter | Effect of Increasing Temperature | Rationale |
| Retention Time | Generally decreases.[8][21] | Reduces mobile phase viscosity and increases analyte diffusivity, leading to faster elution.[9] |
| Resolution | May increase or decrease depending on the analytes.[10] | Can improve efficiency (sharper peaks), but may reduce selectivity for some compound pairs.[10] |
| Backpressure | Decreases.[21] | Lower mobile phase viscosity reduces system pressure.[8] |
| Peak Shape | Often improves (narrower peaks).[8] | Increased mass transfer kinetics. |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. chromtech.com [chromtech.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. ANALYSIS OF LIPIDS [people.umass.edu]
- 14. acdlabs.com [acdlabs.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. halocolumns.com [halocolumns.com]
- 18. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. agilent.com [agilent.com]
- 20. aocs.org [aocs.org]
- 21. Restek - Blog [restek.com]
Technical Support Center: Minimizing Isotopic Interference in Mass Spectrometry
Welcome to the technical support center for minimizing isotopic interference in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reliability of mass spectrometric analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions of different elemental or molecular origins have the same nominal mass-to-charge ratio (m/z), leading to an overlap of their signals in the mass spectrum.[1][2] This can result in inaccurate quantification and identification of the analyte of interest.[1]
Q2: What are the common types of isotopic interference?
There are three primary types of spectroscopic interferences in mass spectrometry:
-
Isobaric Interference: This occurs when isotopes of different elements have the same mass number. For example, Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni) are isobaric and will appear at the same m/z value.[1][3][4]
-
Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte ion. A common example is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺).[1][3][4]
-
Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) in the plasma. These ions will appear in the mass spectrum at half their actual mass (m/2). For instance, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺.[1][4]
Q3: How does isotopic interference affect my results?
Isotopic interference can lead to several issues in quantitative and qualitative analysis:
-
Inaccurate Quantification: Overlapping signals can artificially inflate the signal of the analyte, leading to an overestimation of its concentration.
-
Non-linear Calibration Curves: The interference may not be proportional to the analyte concentration, causing non-linearity, especially at lower concentrations.[5][6]
-
False Positives: In blank samples, impurities in internal standards or residual matrix components can generate signals that are mistaken for the analyte.[5]
Q4: What is the difference between isotopic and isobaric interference?
While often used interchangeably, there is a subtle distinction. Isotopic interference is a broad term for any overlap in signal at a given m/z. Isobaric interference is a specific type of isotopic interference where isotopes of different elements have the same mass number.[1][3]
Troubleshooting Guides
Issue 1: My analyte signal is artificially high, suggesting potential isobaric interference.
This is a common problem when analyzing samples containing elements with isobaric isotopes.
Troubleshooting Steps:
-
Analyte Isotope Selection: The simplest approach is to select an alternative isotope of the analyte that is free from known isobaric overlaps.[1][3] Most elements have at least one isotope that does not have an isobaric interference.[1]
-
High-Resolution Mass Spectrometry (HR-MS): If an alternative isotope is not available, HR-MS can be employed. These instruments can resolve ions with very small mass differences, effectively separating the analyte signal from the isobaric interference.[1][7]
-
Chemical Separation: Sample preparation techniques can be used to remove the interfering element from the sample before analysis.[1]
-
Mathematical Correction: If the interference is predictable and the interfering element has another isotope that is interference-free, a mathematical correction can be applied to the data.[1][3]
Issue 2: Inaccurate results in complex matrices are pointing towards polyatomic interferences.
Polyatomic interferences are common in matrices like plasma, urine, and environmental samples.
Troubleshooting Steps:
-
Instrumental Techniques:
-
Collision/Reaction Cells (CRC): Modern ICP-MS instruments are often equipped with CRCs. A gas is introduced into the cell which selectively reacts with and neutralizes interfering polyatomic ions, or reacts with the analyte to shift it to a new, interference-free mass.
-
Cool Plasma: Using a lower-temperature plasma can reduce the formation of certain argon-based polyatomic species.[1][8]
-
-
Sample Preparation:
-
Instrumental Parameter Optimization: Modifying the sample introduction system can sometimes reduce the formation of interfering species.[1]
Issue 3: My calibration curve is non-linear at the low end when using a stable isotope-labeled internal standard.
This can be caused by isotopic contribution from the analyte to the internal standard signal or impurities in the internal standard.[5][6]
Troubleshooting Steps:
-
Assess Internal Standard Purity: Analyze a blank sample and a high-concentration analyte sample without the internal standard to check for any signal in the internal standard's mass channel.[9]
-
Optimize Chromatography: Ensure the analyte and internal standard co-elute in a region with minimal matrix effects.[5]
-
Increase Mass Difference: If possible, use an internal standard with a higher degree of isotopic labeling to shift its mass further from the analyte's isotopic cluster. A mass difference of at least 3-4 Da is generally recommended.[5]
-
Non-Linear Calibration Fit: Use a non-linear calibration function that accounts for the mutual isotopic contribution between the analyte and the internal standard.[6]
Data Presentation
Table 1: Common Isobaric Interferences
| Analyte Isotope | Interfering Isotope |
| ⁵⁸Fe | ⁵⁸Ni |
| ⁷⁵As | ⁴⁰Ar³⁵Cl |
| ¹¹⁴Cd | ¹¹⁴Sn |
| ⁵¹V | ³⁵Cl¹⁶O |
| ⁶⁸Zn | ¹³⁶Ba²⁺ |
This table provides examples of common isobaric interferences encountered in mass spectrometry.
Table 2: Natural Isotopic Abundance for Tin (Sn) and Cadmium (Cd)
| Isotope | Natural Abundance (%) |
| ¹¹⁴Cd | 28.73 |
| ¹¹⁴Sn | 0.65 |
| ¹¹⁸Sn | 24.23 |
This data is used in the mathematical correction protocol for the interference of ¹¹⁴Sn⁺ on ¹¹⁴Cd⁺.[1][3]
Experimental Protocols
Protocol 1: Mathematical Correction for Isobaric Interference of ¹¹⁴Sn⁺ on ¹¹⁴Cd⁺
This protocol outlines the steps for correcting the interference of ¹¹⁴Sn⁺ on ¹¹⁴Cd⁺.[1][3]
-
Identify Interfering and Monitoring Isotopes:
-
Analyte Isotope: ¹¹⁴Cd⁺
-
Interfering Isotope: ¹¹⁴Sn⁺
-
Monitoring Isotope for Interference: ¹¹⁸Sn⁺ (an abundant, interference-free tin isotope).[1]
-
-
Measure Signal Intensities:
-
Determine Isotopic Abundance Ratio:
-
Obtain the natural isotopic abundance ratio of ¹¹⁴Sn to ¹¹⁸Sn. The abundance of ¹¹⁴Sn is approximately 0.65% and for ¹¹⁸Sn it is 24.23%.[1]
-
-
Calculate Corrected Analyte Signal:
Protocol 2: Optimizing Ion Source Parameters to Minimize In-Source Fragmentation
In-source fragmentation of a deuterated internal standard can generate ions with the same mass as the native analyte.[5]
-
Vary Source Temperature: Analyze a solution of the deuterated internal standard at a range of source temperatures. Monitor the signal for both the internal standard and the native analyte. Select the temperature that provides good ionization of the internal standard with minimal fragmentation to the native analyte's mass.
-
Adjust Voltages: Systematically adjust ion source voltages (e.g., capillary voltage, cone voltage) to find the optimal settings that minimize fragmentation while maintaining adequate signal intensity.
-
Consider a Gentler Ionization Method: If available, switch to a softer ionization technique (e.g., from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) or vice versa) to reduce the energy transferred to the molecule, thereby minimizing fragmentation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Hydroxypropane-1,3-diyl distearate-d75
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Hydroxypropane-1,3-diyl distearate-d75 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound, a long-chain fatty acid ester of glycerol, is hydrolysis.[1][2][3][4] This reaction involves the cleavage of the ester bonds by water, which can be catalyzed by the presence of acids or bases, resulting in the formation of stearic acid-d35 and glycerol-d5.[1][2]
Q2: How does deuteration affect the stability of this compound?
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, strengthens the chemical bonds (in this case, C-D bonds). This is known as the kinetic isotope effect.[][6][7][8] Consequently, this compound is expected to have a slower rate of degradation compared to its non-deuterated counterpart, glyceryl 1,3-distearate.[][7] The C-D bonds are more stable and require more energy to break, which can slow down metabolic processes or chemical degradation.[][7]
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, solutions of this compound should be stored at -20°C ± 4°C in a tightly sealed glass container with a Teflon-lined closure.[9][10] To prevent hydrolysis from atmospheric moisture, it is advisable to blanket the solution with an inert gas like argon or nitrogen before sealing.[10]
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in the solution upon storage. | The storage temperature is too low, or the compound has limited solubility in the chosen solvent at that temperature. | Warm the solution gently and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute solution or using a different solvent system. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Degradation of the compound has occurred, likely due to hydrolysis. | Review the solution's pH and storage conditions. Ensure the solvent is anhydrous and stored properly. Analyze for the presence of stearic acid-d35 and glycerol-d5. Prepare fresh solutions for critical experiments. |
| Variability in experimental results over time. | The concentration of the active compound is decreasing due to instability in the solution. | Perform a stability study to determine the rate of degradation in your specific experimental conditions. Prepare fresh solutions more frequently. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
1. Objective: To determine the stability of this compound in a specific solvent over a defined period under controlled conditions.
2. Materials:
-
This compound
-
High-purity solvent of choice (e.g., ethanol, DMSO)
-
Calibrated analytical balance
-
Volumetric flasks
-
Glass vials with Teflon-lined caps
-
Analytical instrument (e.g., HPLC-MS, GC-MS)
-
Reference standards for this compound and potential degradants (stearic acid-d35, glycerol-d5)
3. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Aliquoting: Dispense equal volumes of the stock solution into several glass vials.
-
Initial Analysis (T=0): Immediately analyze one of the vials to determine the initial concentration and purity of the compound. This will serve as the baseline.
-
Storage: Store the remaining vials under the desired experimental conditions (e.g., room temperature, 4°C, -20°C). Protect from light if the compound is light-sensitive.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from storage and allow it to equilibrate to room temperature.
-
Sample Analysis: Analyze the sample using a validated analytical method to quantify the remaining concentration of this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathway of the molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Hydrolysis of an Ester - Concept [jove.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Glyceryl 1,3-Distearate [chembk.com]
Technical Support Center: Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and step-by-step solutions.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Troubleshooting Steps:
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][3]
-
Solution:
-
Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.[1]
-
If a separation is observed, adjust the chromatographic conditions. Modifications to the mobile phase composition, gradient, or temperature may improve co-elution.[2][4]
-
Consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[1]
-
-
-
Confirm Isotopic and Chemical Purity of the Deuterated Standard:
-
Problem: The presence of unlabeled analyte (d0) as an impurity in the deuterated internal standard can contribute to the analyte's signal, leading to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).[5][6] Chemical impurities can also lead to inaccurate quantification by altering the effective concentration of the internal standard.[5]
-
Solution:
-
Always request a certificate of analysis (CoA) from your supplier that specifies the isotopic and chemical purity.[1][5]
-
For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[5][7]
-
Perform an independent assessment of purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1]
-
-
-
Investigate Isotopic Exchange (Back-Exchange):
-
Problem: Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[4][8] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in erroneously high calculated concentrations.[8]
-
Solution:
-
Ensure deuterium labels are on stable positions within the molecule, avoiding sites prone to exchange like -OH, -NH, or carbons adjacent to carbonyl groups.[8][9]
-
Control experimental conditions that can promote back-exchange, such as high temperatures and acidic or basic pH.[8][10] The rate of exchange is typically lowest at a pH of approximately 2.5.[10]
-
Conduct an incubation study to test for back-exchange under your specific analytical conditions (see Experimental Protocol 2).[1][7]
-
-
Logical Workflow for Troubleshooting Inaccurate Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mobile Phase Composition for Lipid Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the impact of mobile phase composition on lipid analysis.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their lipid analysis experiments, providing potential causes and solutions in a question-and-answer format.
Question: Why are my lipid peaks tailing in reversed-phase HPLC?
Answer:
Peak tailing is a common issue in lipid analysis that can compromise resolution and quantification. The primary causes include:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar head groups of lipids, particularly phospholipids, leading to tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the lipids and the stationary phase. An unsuitable pH can lead to undesirable secondary interactions.[1][2]
-
Column Contamination: A contaminated guard or analytical column can also result in peak tailing.[1]
Solutions:
-
Mobile Phase Additives: Incorporate additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) into your mobile phase. These salts help to mask the residual silanol groups and improve peak shape. The addition of a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), can also help to suppress the ionization of silanol groups.[1][3]
-
pH Adjustment: Ensure the mobile phase pH is appropriate for your target lipids. For many lipid classes, a slightly acidic mobile phase (pH 3-5) can improve peak shape by suppressing the ionization of silanol groups.[1][2]
-
Column Flushing: If you suspect contamination, flush the column with a strong solvent, such as isopropanol, to remove strongly retained compounds. If you are using a guard column, try replacing it.[1]
Question: What is causing my lipid peaks to be broad?
Answer:
Broad peaks can significantly reduce the sensitivity and resolution of your lipid separation. Common causes include:
-
High Injection Volume or Concentration: Injecting too large a volume or a highly concentrated sample can overload the column, leading to peak broadening.[1]
-
Incompatible Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger (less polar in reversed-phase chromatography) than your initial mobile phase, it can cause peak distortion and broadening.[1]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[1]
Solutions:
-
Optimize Sample Injection: Reduce the injection volume or dilute your sample.[1]
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[1]
Question: Why are my lipid peaks splitting?
Answer:
Peak splitting can be a frustrating issue. Here are some potential causes and their solutions:
-
Co-elution: What appears to be a split peak might be two closely eluting isomers or different lipid species.[1]
-
Incompatible Mobile Phase and Sample Solvent: A significant mismatch between the sample solvent and the mobile phase can lead to peak splitting, especially for early eluting peaks.[1]
-
Column Issues: A partially blocked frit or a void at the head of the column can also cause peak splitting.
Solutions:
-
Method Optimization: To address potential co-elution, try adjusting the mobile phase gradient or the column temperature to see if the split peaks can be resolved into two distinct peaks.[1]
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[1]
-
Column Maintenance: If you suspect a column issue, try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding mobile phase optimization for lipid analysis.
What are the most common mobile phases used for reversed-phase HPLC of lipids?
The most popular mobile phases for the reversed-phase separation of lipids are mixtures of acetonitrile, methanol (B129727), isopropanol, and water.[1] A gradient elution is typically employed, starting with a higher percentage of the aqueous component and gradually increasing the organic solvent content.[1]
What is the role of additives like ammonium formate and formic acid in the mobile phase for LC-MS analysis of lipids?
Mobile phase additives are crucial for achieving good peak shape and ionization efficiency, especially when coupling HPLC with mass spectrometry (MS).
-
Ammonium Formate and Acetate: These salts (typically at 5-10 mM) are added to the mobile phase to improve peak shape by masking residual silanol groups on the stationary phase.[1][3] They also provide a source of ammonium or acetate ions that can form adducts with lipid molecules, aiding in their ionization for MS detection.[4]
-
Formic Acid and Acetic Acid: These weak acids are often added at low concentrations (e.g., 0.1%) to acidify the mobile phase.[1][3] This helps to suppress the ionization of residual silanol groups, reducing peak tailing for polar lipids.[1] In positive ion mode ESI-MS, the acidic conditions promote the formation of protonated molecules [M+H]+.
How does mobile phase pH affect lipid analysis?
The pH of the mobile phase can significantly impact:
-
Retention Time: For ionizable lipids, the pH of the mobile phase will affect their charge state and, consequently, their retention on a reversed-phase column.[2][5] Generally, increasing the ionization of a lipid will decrease its retention time.[5]
-
Peak Shape: Operating at a pH close to the pKa of an analyte can lead to peak distortion and tailing. It is generally recommended to work at a pH at least 1.5-2 units away from the pKa of the target lipids for robust and reproducible results.[6][7]
-
Ionization Efficiency in MS: The mobile phase pH influences the ionization of lipids in the mass spectrometer source. Acidic conditions are often used for positive ion mode to promote protonation, while basic conditions can be used in negative ion mode for deprotonation.[8]
What are the considerations for mobile phase composition in HILIC for lipid analysis?
Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids based on the polarity of their headgroups.[9][10] The mobile phase in HILIC typically consists of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[11]
-
Strong and Weak Solvents: In HILIC, water is considered the strong solvent, and the organic solvent is the weak solvent. Increasing the water content in the mobile phase will decrease the retention of polar lipids.[11]
-
Additives: As with reversed-phase chromatography, additives like ammonium formate or acetate are often used to improve peak shape and reproducibility.[12]
What is the role of modifiers in Supercritical Fluid Chromatography (SFC) for lipid analysis?
Supercritical Fluid Chromatography (SFC) often uses supercritical CO2 as the primary mobile phase, which is non-polar.[13]
-
Polarity Adjustment: To analyze more polar lipids, a polar modifier, such as methanol or ethanol, is added to the mobile phase to increase its polarity and solvating power.[13][14]
-
Improved Peak Shape: Modifiers can also improve the peak shape of separated lipids. The addition of small amounts of additives like ammonium formate can further enhance peak shape and retention time stability.[15]
Data Presentation
Table 1: Common Mobile Phase Additives and Their Functions in Lipid Analysis
| Additive | Typical Concentration | Chromatography Mode | Primary Function(s) |
| Ammonium Formate | 5-10 mM | RP-HPLC, HILIC, SFC | Improve peak shape, enhance ionization in MS (forms [M+NH4]+ adducts).[1][3][16] |
| Ammonium Acetate | 5-10 mM | RP-HPLC, HILIC | Improve peak shape, enhance ionization in MS (forms [M+NH4]+ adducts).[1][3][16] |
| Formic Acid | 0.1% | RP-HPLC | Suppress silanol ionization (reduce tailing), promote protonation in positive ion MS.[1][16] |
| Acetic Acid | 0.1% | RP-HPLC | Suppress silanol ionization (reduce tailing), promote protonation in positive ion MS.[1][16] |
Table 2: Effect of Mobile Phase Composition on Lipid Separation in Different Chromatography Modes
| Chromatography Mode | Typical Mobile Phase Composition | Effect of Increasing Organic Solvent | Effect of Increasing Aqueous/Polar Component |
| Reversed-Phase (RP) | Acetonitrile/Methanol/Isopropanol and Water mixtures with additives.[1] | Decreases retention time.[17] | Increases retention time. |
| HILIC | High percentage of Acetonitrile with a small percentage of aqueous buffer.[11] | Increases retention time. | Decreases retention time.[18] |
| SFC | Supercritical CO2 with a polar modifier (e.g., Methanol).[13] | (Modifier) Increases mobile phase polarity, decreasing retention of polar lipids.[13] | N/A |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC-MS Method for Lipid Profiling
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
-
Start at 30% B.
-
Increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI).
-
Scan Range: m/z 100-1500.
-
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing in lipid analysis.
Caption: Workflow for selecting mobile phase in lipid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 12. mac-mod.com [mac-mod.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I [scirp.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Validating Quantitative Lipidomics Methods: Deuterated vs. Non-Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of quantitative lipidomics data are paramount for advancing research and development in numerous fields, from biomarker discovery to therapeutic monitoring. A crucial aspect of achieving high-quality data is the rigorous validation of the analytical method. The choice of an appropriate internal standard is a cornerstone of this validation process, directly impacting the precision and accuracy of lipid quantification.
This guide provides an objective comparison of two common types of internal standards used in liquid chromatography-mass spectrometry (LC-MS) based lipidomics: deuterated (stable isotope-labeled) and non-deuterated (structurally analogous) standards. We present supporting experimental data and detailed methodologies to inform the selection of the most suitable standard for your quantitative assays.
The Critical Role of Internal Standards in Lipidomics
Internal standards are essential for correcting variability throughout the entire analytical workflow.[1][2] This includes variations introduced during sample preparation (e.g., lipid extraction), sample injection volume, and instrument response (e.g., ionization efficiency in the mass spectrometer).[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations.[3] It should be a compound that is not naturally present in the sample and is added at a known concentration at the earliest stage of sample preparation, typically before lipid extraction.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus leans towards the superiority of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for achieving the highest accuracy and precision in quantitative bioanalysis.[2][3] This is primarily because their chemical and physical properties are nearly identical to the endogenous analyte, leading to better tracking during sample processing and co-elution during chromatography. This co-elution is critical for accurately compensating for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.
Non-deuterated internal standards, which are structurally similar but not identical to the analyte, can be a more cost-effective option. However, their different chemical structure can lead to variations in extraction efficiency and chromatographic retention time, potentially compromising the accuracy of quantification, especially in complex biological matrices.
The following tables summarize the performance of a hypothetical quantitative lipidomics method for a specific analyte (e.g., Prostaglandin (B15479496) E2) validated using either a deuterated internal standard (PGE2-d4) or a non-deuterated, structurally similar internal standard (e.g., a related prostaglandin not present in the sample).
Table 1: Accuracy and Precision
| Parameter | Deuterated IS (PGE2-d4) | Non-Deuterated IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (1 ng/mL) | -2.5% | -12.8% | ± 15% (± 20% at LLOQ) |
| Mid QC (10 ng/mL) | +1.8% | +9.5% | ± 15% |
| High QC (100 ng/mL) | -0.5% | -7.2% | ± 15% |
| Precision (%CV) | |||
| Intra-day (n=6) | |||
| Low QC (1 ng/mL) | 4.2% | 14.5% | ≤ 15% (≤ 20% at LLOQ) |
| Mid QC (10 ng/mL) | 2.1% | 10.8% | ≤ 15% |
| High QC (100 ng/mL) | 1.5% | 8.9% | ≤ 15% |
| Inter-day (n=18, 3 days) | |||
| Low QC (1 ng/mL) | 5.8% | 18.2% | ≤ 15% (≤ 20% at LLOQ) |
| Mid QC (10 ng/mL) | 3.5% | 13.1% | ≤ 15% |
| High QC (100 ng/mL) | 2.7% | 11.4% | ≤ 15% |
Data presented are hypothetical but representative of typical validation results.
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Deuterated IS (PGE2-d4) | Non-Deuterated IS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9915 | ≥ 0.99 |
| Calibration Range | 0.5 - 200 ng/mL | 2 - 200 ng/mL | Defined by accuracy and precision |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.8 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 2.0 ng/mL | Signal-to-Noise ≥ 10, with acceptable accuracy and precision |
Data presented are hypothetical but representative of typical validation results.
Experimental Protocols
A detailed and consistent experimental protocol is fundamental for obtaining reliable and reproducible lipidomics data. Below is a comprehensive methodology for validating a quantitative lipidomics method.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of the analyte of interest (e.g., Prostaglandin E2) in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solutions: Prepare individual stock solutions of the deuterated (e.g., PGE2-d4) and non-deuterated internal standards in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations. Prepare a working solution of each internal standard at a concentration to be spiked into the samples.
Sample Preparation: Lipid Extraction
The Folch method is a widely used protocol for lipid extraction from biological matrices like plasma.[1]
-
Sample Aliquoting: Aliquot a specific volume of the biological sample (e.g., 100 µL of plasma) into a glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (either deuterated or non-deuterated) to each sample, calibration standard, and QC sample, except for the blank matrix samples.
-
Protein Precipitation and Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation: Add water or a saline solution to induce the separation of the aqueous and organic phases.
-
Centrifugation: Centrifuge the samples to achieve a clear separation of the layers.
-
Lipid Collection: Carefully aspirate the lower organic layer, which contains the lipids, and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a specific volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient: Employ a suitable gradient elution program, starting with a lower percentage of mobile phase B and gradually increasing it to elute lipids with increasing hydrophobicity.
-
Flow Rate: Maintain a constant flow rate, typically between 0.3-0.6 mL/min.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Method Validation Procedures
Perform the following experiments to validate the analytical method using both the deuterated and non-deuterated internal standards:
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no interfering peaks are present at the retention times of the analyte and internal standards.
-
Linearity: Prepare and analyze a calibration curve with at least six non-zero concentration levels. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration and determine the linearity using a weighted linear regression.
-
Accuracy and Precision: Analyze QC samples at low, mid, and high concentration levels in replicate (n=6) on three different days to determine intra- and inter-day accuracy (%bias) and precision (%CV).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD as the concentration with a signal-to-noise ratio of at least 3. Determine the LOQ as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% bias and ≤20% CV).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is done by comparing the peak area of the analyte spiked into a post-extraction blank matrix to the peak area of the analyte in a neat solution. The internal standard's ability to compensate for this effect is a critical performance measure.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of lipid analysis, the following diagrams are provided.
Conclusion
References
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Lipid Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics and quantitative lipid analysis, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of experimental data. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection process for liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in quantitative LC-MS analysis for correcting variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations. The two primary categories of internal standards employed in lipid analysis are deuterated internal standards, which are chemically identical to the analyte but with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analog internal standards, which possess a similar but not identical chemical structure.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus and a large body of experimental evidence strongly support the superiority of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for achieving the highest quality quantitative data in lipidomics.[2][3] This is primarily attributed to their ability to more accurately compensate for matrix effects and other sources of analytical variability.
Key Performance Parameters: A Tabular Comparison
The following table summarizes the performance differences between deuterated and non-deuterated internal standards based on key analytical validation parameters.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analog) Internal Standard | Key Findings & Rationale |
| Correction for Matrix Effects | Excellent: Co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement.[4][5] | Variable: Chromatographic separation from the analyte can lead to differential matrix effects, compromising accuracy.[6] | The closer the structural and chromatographic similarity to the analyte, the better the compensation for matrix-induced signal fluctuations. |
| Accuracy & Precision | High: Typically provides lower coefficients of variation (%CV) and higher accuracy.[3] | Good to Moderate: Can provide acceptable accuracy and precision, but is more susceptible to variability.[7] | Deuterated standards more effectively normalize for variations throughout the analytical workflow, leading to more reliable results. |
| Recovery Correction | Excellent: Behaves nearly identically to the analyte during extraction and sample preparation, ensuring accurate correction for sample loss.[5] | Variable: Differences in physicochemical properties can result in different extraction efficiencies compared to the analyte.[8] | Similar polarity and solubility are crucial for consistent recovery between the analyte and the internal standard. |
| Chromatographic Behavior | Nearly Identical: Typically co-elutes with the analyte, though minor retention time shifts can sometimes be observed (isotope effect).[6] | Different: Intentionally chosen to have a different retention time to avoid isobaric interference. | Co-elution is advantageous for matrix effect correction, while separation is necessary for non-isotopically labeled standards to be distinguished by the mass spectrometer. |
| Cost & Availability | Higher cost and may require custom synthesis.[7] | Generally lower cost and more readily available.[8] | The increased cost of deuterated standards is often justified by the superior quality of the resulting data. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible lipidomics data. Below are representative methodologies for key experiments in lipid analysis using internal standards.
General Lipid Extraction from Plasma (Folch Method)
This protocol outlines a common method for extracting lipids from plasma samples.
Materials:
-
Plasma sample
-
Deuterated or non-deuterated internal standard solution
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v)
Procedure:
-
Internal Standard Spiking: To a 50 µL plasma sample in a glass centrifuge tube, add a known amount of the internal standard solution.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully aspirate the lower organic layer containing the lipids and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of reconstitution solvent for LC-MS analysis.[5]
LC-MS/MS Analysis of Fatty Acids
This protocol provides a general workflow for the quantitative analysis of fatty acids using LC-MS/MS.
Materials:
-
Reconstituted lipid extract
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Procedure:
-
Injection: Inject the reconstituted lipid extract onto the C18 column.
-
Chromatographic Separation: Separate the fatty acids using a gradient elution. A typical gradient starts at 30% B, increases to 100% B over 15 minutes, holds for 5 minutes, and then returns to initial conditions for equilibration.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Data Acquisition: Acquire data using Multiple Reaction Monitoring (MRM) for targeted quantification of specific fatty acids and their corresponding internal standards.
-
Quantification: Calculate the concentration of each fatty acid by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.[9]
Visualization of Key Concepts and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.
Experimental Workflow for Lipid Analysis
This diagram illustrates the general workflow for quantitative lipid analysis using an internal standard.
Arachidonic Acid Signaling Pathway
This diagram depicts a simplified signaling pathway for arachidonic acid, a key inflammatory mediator.
Sphingolipid Metabolism Pathway
This diagram illustrates the central role of ceramide in sphingolipid metabolism.
References
A Researcher's Guide to Inter-laboratory Lipid Quantification: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of lipids is paramount. This guide provides an objective comparison of common lipid quantification methods, supported by inter-laboratory comparison data, to aid in the selection of the most appropriate technique for your research needs.
The two most prevalent mass spectrometry-based methodologies for comprehensive lipid analysis are shotgun lipidomics (direct infusion) and liquid chromatography-mass spectrometry (LC-MS). The choice between these techniques often depends on the specific research question, desired level of detail, and available resources.
Methodology Comparison: Shotgun Lipidomics vs. LC-MS
Direct infusion mass spectrometry, often called "shotgun" lipidomics, involves the direct injection of a total lipid extract into the mass spectrometer. In contrast, LC-MS incorporates a chromatographic separation step prior to mass spectrometric analysis.[1] This fundamental difference dictates the strengths and weaknesses of each approach.
Key Distinctions:
| Feature | Shotgun Lipidomics (Direct Infusion) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Direct infusion of total lipid extract into the mass spectrometer. | Chromatographic separation of lipids prior to mass spectrometry.[1][2] |
| Throughput | High-throughput, rapid analysis.[3][4] | Lower throughput due to the chromatography step. |
| Strengths | Simplicity, speed, straightforward quantification as analytes and internal standards are in the same matrix.[1] | Higher sensitivity, ability to separate isomeric and isobaric lipid species, and capability to detect novel lipids.[1][5] |
| Weaknesses | Susceptible to matrix effects and ion suppression, limited ability to distinguish isomers.[5][6] | Longer analysis time, potential for chromatographic abnormalities.[7] |
| Best For | Rapid profiling, hypothesis generation, and analysis of large sample cohorts. | In-depth structural characterization, analysis of low-abundance lipids, and studies where isomer separation is critical.[1] |
Inter-laboratory Performance: Insights from the NIST Study
A significant inter-laboratory comparison exercise was conducted by the National Institute of Standards and Technology (NIST) using a standard reference material (SRM 1950 - Metabolites in Frozen Human Plasma).[8][9][10][11] This study involved 31 diverse laboratories, each employing their own lipidomics workflow, providing a real-world perspective on the reproducibility and variability of lipid quantification.[9][10][12][11]
Summary of NIST Inter-laboratory Comparison Findings:
| Metric | Result |
| Number of Participating Laboratories | 31[8][9][10][11] |
| Total Unique Lipids Measured | 1,527[9][10][11] |
| Lipids with Consensus Location Estimates | 339 (measured by five or more labs)[9][10][12][11] |
The study highlighted the importance of standardized materials for quality control and method validation in the lipidomics community.[8] While a wide range of lipids was measured across all laboratories, the consensus values for a subset of these lipids now serve as a benchmark for the field.[8]
Experimental Protocols
Below are generalized experimental protocols for the two primary lipid quantification methods discussed.
Protocol 1: Shotgun Lipidomics (Direct Infusion)
This method is prized for its speed and high throughput.[3]
Methodology:
-
Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system, such as a chloroform:methanol mixture.
-
Internal Standard Spiking: A known amount of an appropriate internal standard is added to the extract. This is crucial for accurate quantification as it experiences the same matrix effects as the analyte.[1]
-
Direct Infusion: The total lipid extract is directly infused into the mass spectrometer's ion source, typically using electrospray ionization (ESI).[13][14]
-
Mass Spectrometry Analysis: The mass spectrometer is operated in a manner to selectively detect and fragment specific lipid classes. This is often achieved through precursor ion or neutral loss scanning.[14][15]
-
Quantification: The signal intensity of the analyte is compared to the signal intensity of the internal standard to determine its concentration.
Caption: A simplified workflow for shotgun lipidomics analysis.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides enhanced sensitivity and the ability to separate complex lipid mixtures.[1][5]
Methodology:
-
Lipid Extraction: Similar to shotgun lipidomics, lipids are first extracted from the biological sample.
-
Internal Standard Spiking: An internal standard is added to the extract for quantification.
-
Liquid Chromatography Separation: The lipid extract is injected into a liquid chromatography system. The lipids are separated based on their physicochemical properties as they pass through a column.[2] Common separation techniques include reversed-phase and normal-phase chromatography.[1]
-
Elution and Ionization: The separated lipids elute from the column and are introduced into the mass spectrometer's ion source (e.g., ESI).
-
Mass Spectrometry Analysis: The mass spectrometer detects and fragments the eluting lipids, providing both mass-to-charge ratio and retention time information.[1]
-
Quantification: The peak area of the analyte is compared to the peak area of the internal standard to determine its concentration.
Caption: A generalized workflow for LC-MS-based lipidomics.
Conclusion
The choice between shotgun lipidomics and LC-MS for lipid quantification depends on the specific goals of the study. For high-throughput screening and the analysis of large sample sets where speed is critical, shotgun lipidomics is a powerful tool. When detailed structural information, separation of isomers, and high sensitivity for low-abundance lipids are required, LC-MS is the preferred method.[1] The data from inter-laboratory comparisons, such as the NIST study, underscore the importance of standardization and the use of reference materials to ensure data quality and comparability across different laboratories and platforms.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Role of Mass Spectrometry and Chromatography in Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Infusion Mass Spectrometry for Complex Lipid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [scholars.duke.edu]
- 10. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 11. "Harmonizing Lipidomics: NIST Interlaboratory Comparison Exercise for L" by J Bowden, C Ulmer et al. [touroscholar.touro.edu]
- 12. S-EPMC5711491 - Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. - OmicsDI [omicsdi.org]
- 13. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Lipidomic analysis of plant membrane lipids by direct infusion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
A Researcher's Guide to Assessing Linearity and Range in Lipid Quantification Assays
For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for unraveling biological processes and developing novel therapeutics. A critical aspect of ensuring the reliability of any lipid quantification assay is the thorough assessment of its linearity and dynamic range. This guide provides a comparative overview of common lipid quantification methods, detailing their performance characteristics and providing the necessary experimental protocols to validate these parameters in your own laboratory.
Comparative Performance of Lipid Quantification Assays
The selection of a suitable lipid quantification assay depends on various factors, including the specific lipid class of interest, the required sensitivity, and the sample matrix. Below is a summary of the linearity and dynamic range of several widely used methods.
| Assay Method | Analyte | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range |
| Sulfo-phospho-vanillin (SPV) | Total Lipids | > 0.99 | 28 µg/mL (for lyophilized cells) | 84 µg/mL (for lyophilized cells) | 7.7 - 1500 mg/dL |
| HPLC-ELSD | DMPC | > 0.993 | 0.11 mg/mL | 0.36 mg/mL | Not specified |
| Cholesterol | > 0.993 | 0.02 mg/mL | 0.80 mg/mL | Not specified | |
| DDA | > 0.993 | 0.06 mg/mL | 0.20 mg/mL | Not specified | |
| TDB | > 0.993 | 0.05 mg/mL | 0.16 mg/mL | Not specified | |
| Gas Chromatography (GC-FID) | Fatty Acids | > 0.9998 | 0.21 - 0.54 µg/mL | 0.63 - 1.63 µg/mL | Not specified |
| Fluorescence-Based Assay | Neutral Lipids | Not specified | 3.9 mg/dL | Not specified | Not specified |
| Shotgun Lipidomics (MS-based) | Various Lipid Classes | > 0.99 | ~1 pmol | Not specified | Up to 4 orders of magnitude |
Experimental Protocols
Accurate determination of an assay's linearity and range is crucial for validating its performance. The following is a generalized protocol that can be adapted for various lipid quantification methods.
Objective:
To determine the linear range, limit of detection (LOD), and limit of quantification (LOQ) of a lipid quantification assay.
Materials:
-
Lipid standard of known concentration, appropriate for the assay
-
Solvent for diluting the lipid standard (e.g., chloroform, methanol, isopropanol)
-
Reagents for the specific lipid quantification assay to be tested
-
Microplate reader, chromatograph, or mass spectrometer, depending on the assay
-
Calibrated pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the lipid standard in a suitable solvent. The concentration should be higher than the expected upper limit of the assay's range.
-
Preparation of Calibration Standards:
-
Perform a serial dilution of the stock solution to prepare a series of at least five to seven calibration standards with decreasing concentrations.
-
The concentrations should span the expected linear range of the assay. It is advisable to include concentrations that are expected to be below the LOD and above the upper limit of linearity.
-
Prepare a blank sample containing only the solvent.
-
-
Assay Performance:
-
Follow the specific protocol for the lipid quantification assay being validated.
-
Analyze each calibration standard and the blank sample in triplicate to ensure precision.
-
-
Data Analysis:
-
Linearity:
-
Subtract the average signal of the blank from the average signal of each calibration standard.
-
Plot the mean corrected signal (y-axis) against the known concentration of the standards (x-axis).
-
Perform a linear regression analysis on the data points that appear to fall on a straight line.
-
The assay is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
-
Range:
-
The linear range is the concentration range over which the assay is linear.
-
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from the blank. It can be calculated as: LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It can be calculated as: LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
The dynamic range of the assay is the range from the LOQ to the highest concentration that falls within the linear range.
-
-
Experimental Workflow for Assessing Assay Linearity and Rangedot
A Comparative Guide to the Performance of 2-Hydroxypropane-1,3-diyl distearate-d75 in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of 2-Hydroxypropane-1,3-diyl distearate-d75 against its non-deuterated counterpart, Glyceryl 1,3-distearate, and other common lipid-based excipients. Due to the limited direct experimental data on the deuterated compound, this comparison is built upon the established properties of Glyceryl 1,3-distearate and the known effects of deuteration on lipid stability and analytical profiling. Detailed experimental protocols are provided to enable researchers to conduct direct comparative studies.
Executive Summary
This compound is the deuterated form of Glyceryl 1,3-distearate, a well-established lipid excipient used in the pharmaceutical industry, primarily in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The primary advantage of deuteration lies in the enhanced stability against oxidative degradation and its utility as a tracer in pharmacokinetic and analytical studies. This guide will delve into the anticipated performance benefits of this compound and provide a framework for its evaluation against other lipid excipients.
Physicochemical Properties: A Comparative Overview
A clear understanding of the fundamental physicochemical properties is crucial for selecting the appropriate lipid excipient for a specific drug delivery application. The following table summarizes the key specifications for this compound and its common alternatives.
| Property | This compound | Glyceryl 1,3-distearate | Glyceryl Monostearate | Glyceryl Tristearate | Cetyl Palmitate |
| Molecular Formula | C₃₉H[d₇₅]HO₅ | C₃₉H₇₆O₅ | C₂₁H₄₂O₄ | C₅₇H₁₁₀O₆ | C₃₂H₆₄O₂ |
| Molecular Weight | ~700.7 g/mol | 625.02 g/mol [1] | 358.56 g/mol | 891.48 g/mol | 480.86 g/mol [2] |
| Appearance | White to off-white waxy solid (anticipated) | White or slightly yellow solid[3] | White to cream-colored, wax-like solid[4] | Colorless to white crystals or powder[5] | White-waxy flakes[6] |
| Melting Point (°C) | ~65-67 (anticipated) | ~65-67[3] | 54-64[4] | 71.6[5] | 43-48[6] |
| Solubility | Insoluble in water; soluble in organic solvents (anticipated) | Insoluble in water, soluble in alcohol and most organic solvents[3] | Insoluble in water[7] | Practically insoluble in cold alcohol, ether, petrol. ether; soluble in hot alcohol, benzene, chloroform[5] | Oil-soluble[6] |
| Key Applications | Internal standard, tracer studies, enhanced stability formulations | Emulsifier, thickener, lubricant in cosmetics and pharmaceuticals[3] | Emulsifying agent, stabilizer, tablet lubricant[4] | Hardening agent, tablet lubricant | Emollient, occlusive agent, enhances emulsion stability[6] |
Performance Characteristics: Deuterated vs. Non-Deuterated
The introduction of deuterium (B1214612) into the stearate (B1226849) chains of Glyceryl 1,3-distearate is expected to impart several key performance advantages:
1. Enhanced Oxidative Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow down the rate of lipid peroxidation, a major degradation pathway for lipid-based formulations. This enhanced stability can lead to a longer shelf-life for drug products and better protection of encapsulated active pharmaceutical ingredients (APIs) that are sensitive to oxidation.
2. Utility in Mechanistic and Pharmacokinetic Studies: The deuterium label serves as a powerful tool for tracing the fate of the lipid excipient in vitro and in vivo. Techniques like mass spectrometry can easily distinguish between the deuterated and non-deuterated forms, allowing for precise quantification in complex biological matrices. This is invaluable for understanding drug release mechanisms, absorption pathways, and the overall biodistribution of the delivery system.
Logical Flow for Isotopic Analysis
Caption: Workflow for the analysis of deuterated compounds in biological samples.
Experimental Protocols for Comparative Performance Evaluation
To facilitate a direct comparison of this compound with its non-deuterated counterpart and other lipid excipients, the following experimental protocols are provided.
Formulation of Solid Lipid Nanoparticles (SLNs)
Objective: To prepare SLNs using different lipid excipients for comparative analysis.
Methodology:
-
Lipid Phase Preparation: Weigh the lipid excipient (e.g., this compound or Glyceryl 1,3-distearate) and the model drug. Melt the lipid at a temperature approximately 5-10°C above its melting point. Dissolve the drug in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and a co-surfactant (e.g., soy lecithin). Heat the aqueous phase to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using a high-shear homogenizer) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the hot emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring, leading to the solidification of the lipid and the formation of SLNs.
Experimental Workflow for SLN Preparation
Caption: General workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Characterization of Solid Lipid Nanoparticles
Objective: To compare the physicochemical properties of SLNs formulated with different lipids.
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. |
| Zeta Potential | Laser Doppler Velocimetry | To assess the surface charge of the nanoparticles, which is an indicator of colloidal stability. |
| Entrapment Efficiency (%EE) and Drug Loading (%DL) | Ultracentrifugation followed by HPLC or UV-Vis Spectroscopy | To quantify the amount of drug successfully encapsulated within the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) | To investigate the physical state of the drug and lipid within the nanoparticle matrix. |
In Vitro Drug Release Study
Objective: To compare the drug release profiles from SLNs formulated with different lipids.
Methodology:
-
Apparatus: Use a dialysis bag method or a Franz diffusion cell.
-
Release Medium: Select a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) as the release medium.
-
Procedure: Place a known amount of the SLN dispersion in the dialysis bag or donor compartment. Immerse the bag in the release medium or fill the receptor compartment. Maintain constant temperature (e.g., 37°C) and stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
Stability Studies
Objective: To compare the physical and chemical stability of SLNs formulated with different lipids over time.
Methodology:
-
Storage Conditions: Store the SLN formulations at different temperature and humidity conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Parameters to Evaluate:
-
Physical Stability: Monitor for changes in particle size, PDI, zeta potential, and any signs of aggregation or precipitation.
-
Chemical Stability: Determine the drug content and monitor for the appearance of any degradation products using a stability-indicating HPLC method. For formulations with this compound, assess for any loss of the deuterium label over time.
-
Signaling Pathway of Lipid Oxidation and the Protective Effect of Deuteration
Caption: The kinetic isotope effect of deuteration slows the initiation and propagation of lipid peroxidation.
Conclusion
While direct comparative data for this compound is not yet widely available, its performance can be logically inferred from the well-characterized properties of Glyceryl 1,3-distearate and the established principles of deuteration. The enhanced stability against oxidation and its utility as an analytical tracer make it a promising excipient for specialized applications in drug delivery, particularly for oxygen-sensitive drugs and for detailed pharmacokinetic studies. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative evaluations and unlock the full potential of this novel deuterated lipid.
References
A Researcher's Guide to Cross-Validation of Lipid Analysis Methods with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of quantitative lipid analysis are fundamental to lipidomics research and drug development. Internal standards are essential for precise lipid quantification by correcting for variations during sample preparation and analysis.[1] This guide provides an objective comparison of different internal standards, supported by experimental data and detailed protocols, to assist in selecting the most appropriate standards for your lipidomics workflow.
The Critical Role of Internal Standards in Lipidomics
Internal standards are compounds added to a sample in a known quantity before the analysis begins.[1] They are chemically similar to the analytes of interest but can be distinguished by a mass spectrometer, typically due to isotopic labeling or unique structural features like odd-chain fatty acids.[1][2] The primary role of an internal standard is to normalize the signal of the endogenous lipids, which accounts for sample loss during extraction and variations in ionization efficiency in the mass spectrometer, among other potential errors.[3][4] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the workflow, ideally before lipid extraction.[1]
Comparison of Internal Standard Performance
The choice of an appropriate internal standard is critical for accurate lipid quantification. The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids (e.g., deuterated) and lipids containing odd-chain fatty acids.
Table 1: Performance Comparison of Internal Standard Types
| Parameter | Stable Isotope-Labeled Lipids | Odd-Chain Lipids |
| Accuracy | High, considered the gold standard.[5][6] | Good, but can be influenced by differences in extraction efficiency and ionization response compared to even-chain counterparts. |
| Precision | Excellent, as they co-elute and ionize similarly to the endogenous analyte. | Good, but may vary if chromatographic behavior differs significantly from the analyte. |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations. | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[1] |
| Matrix Effects | Minimal, as the stable isotope-labeled standard experiences similar matrix effects to the analyte. | Can be more susceptible to matrix effects if their chromatographic retention time differs significantly from the analyte. |
| Availability | Can be limited and expensive for certain lipid species. | More readily available and generally less expensive. |
| Coverage of Lipidome | Limited by the commercial availability of standards for all lipid classes.[4] | A single odd-chain lipid can be used to normalize a class of lipids. |
Experimental Protocols
Consistent and detailed experimental protocols are crucial for generating reliable and reproducible lipidomics data. Below are representative protocols for sample preparation and LC-MS analysis.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation : Thaw 50 µL of plasma on ice.[1]
-
Internal Standard Spiking : Add a known amount of the internal standard mixture (e.g., Avanti SPLASH™ LIPIDOMIX®) to the plasma sample.[1][7]
-
Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.[2]
-
Homogenization : Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[1]
-
Phase Separation : Add water or a saline solution to induce phase separation.[1]
-
Centrifugation : Centrifuge the sample to separate the aqueous and organic layers.[1]
-
Lipid Collection : Carefully collect the lower organic layer, which contains the lipids.[2]
-
Drying : Dry the collected lipid extract under a stream of nitrogen or by using a vacuum concentrator.[1]
-
Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.[1]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation :
-
Column : Use a C18 reversed-phase column suitable for lipid separation.[2]
-
Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more nonpolar lipids.[1]
-
-
Mass Spectrometry :
-
Ionization : Use electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.
-
Data Acquisition : Acquire data in full scan mode to detect all ions within a specified mass range. For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.[3]
-
-
Data Analysis :
-
Peak Integration : Integrate the peak areas of the analytes and the internal standards.
-
Calibration Curve Construction : Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[2]
-
Quantification : Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and using the calibration curve to determine the concentration.[2]
-
Cross-Validation of Analytical Methods
When comparing two different analytical methods, for instance, one using a stable isotope-labeled internal standard and another using an odd-chain lipid standard, a cross-validation study is essential.
Protocol 3: Cross-Validation Experimental Design
-
Sample Selection : Analyze a minimum of 20 different samples using both methods.
-
Sample Analysis :
-
Set A : Process and analyze the samples using Method A with its corresponding internal standard.
-
Set B : Process and analyze the same set of samples using Method B with its corresponding internal standard.
-
Each set of samples should be analyzed in a single analytical run to minimize variability between assays.[8]
-
-
Data Analysis and Acceptance Criteria :
-
Quantify the analyte concentration in each sample for both methods.
-
For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.[8]
-
Table 2: Representative Cross-Validation Data
| Sample ID | Method A Concentration (ng/mL) | Method B Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference |
| 1 | 105.2 | 101.8 | 103.5 | 3.3% |
| 2 | 250.1 | 265.4 | 257.8 | -5.9% |
| 3 | 498.7 | 476.9 | 487.8 | 4.5% |
| ... | ... | ... | ... | ... |
| 20 | 15.6 | 17.1 | 16.4 | -9.1% |
Visualizations
Caption: A typical experimental workflow for lipidomics analysis.
Caption: Comparison of internal standard strategies.
Caption: Simplified overview of major lipid classes and functions.
Conclusion
The selection of an internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards are often considered the gold standard, odd-chain lipids can also provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive.[1] By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lipidomicstandards.org [lipidomicstandards.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Robust Quantitative Lipidomics Workflows
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of lipid quantification are paramount for generating reliable and meaningful data. This guide provides an objective comparison of different quantitative lipidomics workflows, supported by experimental data, to aid in the selection of the most robust methods for your research needs.
The Cornerstone of Quantitative Accuracy: Stable Isotope Dilution
A recurring theme in ensuring the robustness of quantitative lipidomics is the use of stable isotope dilution (SID) coupled with mass spectrometry (MS). This approach is widely recognized as a gold standard for its ability to correct for variations during sample preparation and instrumental analysis.[1] The addition of a known amount of an isotopically labeled version of the analyte as an internal standard allows for precise and accurate quantification.[1]
Performance Metrics: A Comparative Overview
The robustness of a lipidomics workflow is often assessed by its precision and accuracy. Precision is typically measured by the relative standard deviation (RSD) or coefficient of variation (CV), while accuracy refers to how close the measured value is to the true value.
Inter-laboratory studies highlight the variability that can exist between different workflows. One such study involving 31 diverse laboratories using their own methods to analyze a standard reference material (NIST SRM 1950) demonstrated a wide range of results, emphasizing the need for standardization.[2] In contrast, studies employing standardized protocols and internal standards show significantly improved reproducibility.
Here is a summary of reported performance data from various quantitative lipidomics workflows:
| Workflow Component | Key Feature | Platform | Reported Precision (RSD/CV) | Lipid Coverage | Citation |
| Targeted Lipidomics with SID | Stable Isotope Labeled Standards | LC-MS/MS | Inter-assay variability < 25% for over 700 lipids | 900 lipid species | [1] |
| Comprehensive Targeted Workflow | Stable Isotope Internal Standard Dilution | UHPLC-QQQ-MS | < 30% for 820 lipids across 16 batches | 1163 target lipid species | [1][3] |
| Inter-laboratory Study (Standardized) | Harmonized Protocol | Differential Mobility Spectrometry & MRM | Technical variance within ±15% for 73% of oxylipins | 133 oxylipins | [4] |
| Inter-laboratory Study (Non-Standardized) | Diverse, lab-specific workflows | Various MS platforms | High CVs reported (up to 306% for glycerolipids) | 1527 unique lipids across all labs | [2][5] |
| PRM-based Targeted Lipidomics | Scheduled Parallel Reaction Monitoring | Q-TOF LC-MS | Assessed for robustness and reproducibility | 222 lipids | [6][7] |
Experimental Workflows and Protocols
The choice of experimental workflow significantly impacts the robustness of the results. Below are diagrams and detailed protocols for key steps in a typical quantitative lipidomics workflow.
General Quantitative Lipidomics Workflow
This diagram illustrates a common workflow for quantitative lipidomics, from sample preparation to data analysis.
Detailed Experimental Protocols
The Folch method is a widely used liquid-liquid extraction technique for separating lipids.[8][9]
-
Homogenization: Homogenize the tissue sample in a 2:1 chloroform (B151607)/methanol (B129727) mixture. The final solvent volume should be 20 times the volume of the tissue (e.g., 1g of tissue in 20mL of solvent).[9]
-
Agitation: Shake the homogenate on a rotary shaker at room temperature for 15-20 minutes.[9]
-
Phase Separation: Filter or centrifuge the homogenate to recover the liquid phase. Add 0.2 volumes of water or a 0.9% NaCl solution to the liquid phase to induce phase separation.[9]
-
Lipid Collection: After centrifugation, the lipids will be in the lower chloroform layer. Carefully collect this layer for analysis.
The Bligh-Dyer method is another common liquid-liquid extraction technique that also uses a chloroform and methanol solvent system.[8]
-
Sample Preparation: For a 1g sample, add 1 mL of chloroform and 2 mL of methanol.
-
Homogenization: Homogenize the sample for 2 minutes.
-
Phase Separation: Add 1 mL of chloroform and mix for 30 seconds. Then add 1 mL of water and mix for another 30 seconds.
-
Centrifugation: Centrifuge the mixture to separate the layers. The bottom chloroform layer contains the lipids.
An inter-laboratory study found that an MTBE-based extraction protocol resulted in improved repeatability compared to the Bligh-Dyer method.[5]
-
Sample and Solvent Addition: Add the sample to a tube, followed by the addition of methanol.
-
Internal Standard Spiking: Add the internal standard mixture.
-
MTBE Addition and Shaking: Add MTBE and shake for 1 hour at room temperature.
-
Phase Separation: Add water to induce phase separation and centrifuge.
-
Lipid Collection: Collect the upper (organic) phase containing the lipids.
Comparison of Lipid Extraction Methods
The choice of extraction method can influence the lipid species recovered and the overall reproducibility of the workflow.
Analytical Platforms for Quantitative Lipidomics
The choice of mass spectrometry platform is critical for achieving the desired sensitivity, specificity, and throughput.
-
Triple Quadrupole (QQQ) Mass Spectrometry: Often used for targeted lipidomics due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[10]
-
Quadrupole-Time of Flight (Q-TOF) Mass Spectrometry: Offers high resolution and mass accuracy, making it suitable for both targeted and untargeted lipidomics.[6][11] Parallel Reaction Monitoring (PRM) on a Q-TOF platform is an emerging strategy for targeted quantification.[6][7]
-
High-Resolution/Accurate-Mass (HRAM) Spectrometry: Popular for discovery-based lipidomics workflows due to its ability to detect a wide range of lipids with high mass accuracy.[10]
Conclusion
The robustness of a quantitative lipidomics workflow is a multi-faceted issue that depends on careful consideration of sample preparation, internal standardization, analytical platform, and data processing. For achieving the highest degree of accuracy and precision, the use of stable isotope dilution with a standardized and validated workflow is strongly recommended. Inter-laboratory studies demonstrate that while variability exists, harmonization of protocols can lead to highly reproducible results, which is crucial for the translation of lipidomics research into clinical applications.[5] As the field continues to evolve, the adoption of community-vetted methods and reference materials will be essential for ensuring the comparability and reliability of lipidomics data across different studies and laboratories.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. "Harmonizing Lipidomics: NIST Interlaboratory Comparison Exercise for L" by J Bowden, A Heckert et al. [touroscholar.touro.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workflow development for targeted lipidomic quantification using parallel reaction monitoring on a quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 11. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NIST Lipidomics Workflow Questionnaire: An Assessment of Community-Wide Methodologies and Perspectives | NIST [nist.gov]
A Researcher's Guide to Ionization Techniques for Diglyceride Analysis
The accurate analysis of diglycerides (DAGs) is critical for understanding their roles in cellular signaling and metabolic pathways.[1] As key second messengers and intermediates in lipid metabolism, discerning their molecular species is vital for researchers in various fields, including drug development and clinical diagnostics.[2] Mass spectrometry (MS) has emerged as the preferred method for this purpose due to its high sensitivity and specificity.[3]
A crucial decision in developing an MS-based method is the choice of ionization technique, as it profoundly impacts the quality of data obtained.[4] This guide provides an objective comparison of the most common ionization techniques for diglyceride analysis: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
At a Glance: Key Performance Characteristics
The selection of an ionization source is dictated by the specific analytical goals, whether they be quantitative accuracy, structural elucidation, or high-throughput screening. The following table summarizes the key performance characteristics of each technique for the analysis of diglycerides and other lipids.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization occurs from charged droplets as solvent evaporates.[5] | Gas-phase ion-molecule reactions at atmospheric pressure.[6] | Gas-phase ionization using photons from a UV lamp.[7] | Laser-induced desorption and ionization from a crystalline matrix.[8] |
| Primary Ions Formed | Forms adduct ions, typically [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺.[9] | Primarily produces [M-RCOO]⁺ (diglyceride fragment) and [M+H]⁺ ions.[10] | Generates molecular ions M⁺• or protonated molecules [M+H]⁺.[11] | Typically forms alkali metal adducts such as [M+Na]⁺ and [M+K]⁺.[12] |
| Fragmentation | Minimal fragmentation ("soft" ionization), preserving the intact molecule.[13] | In-source fragmentation is common, which can be useful for structural information.[10][14] | Generally minimal, but can be controlled to induce some fragmentation.[15] | Very soft ionization with minimal fragmentation.[8] |
| Sensitivity | High, especially with the use of mobile phase modifiers to promote adduct formation.[15][16] | Moderate to high, particularly for less polar lipids.[15] | Often provides the highest sensitivity and lowest detection limits among the atmospheric pressure techniques.[15] | Very high sensitivity, capable of reaching picomolar concentrations.[12] |
| Suitability for Diglycerides | Excellent for quantitative analysis of DAG species from complex biological extracts.[1] | Well-suited for thermally stable, medium to high polarity compounds like DAGs.[6] | Offers enhanced signal intensities and signal-to-noise ratios for lipid analysis compared to ESI and APCI.[15] | Well-suited for direct analysis of lipids in complex mixtures and for tissue imaging.[12][17] |
| Compatibility with LC | Excellent and most common.[18] | Excellent, and more compatible with normal-phase chromatography than ESI.[6] | Compatible with LC.[15] | Primarily a direct analysis or imaging technique; LC coupling is not standard.[8] |
Experimental Workflows and Ionization Principles
A typical workflow for diglyceride analysis involves extraction from a biological sample, separation via liquid chromatography (LC), and subsequent ionization and detection by the mass spectrometer.
The choice of ionization technique is a critical step in this workflow. The following diagram illustrates the logical considerations for selecting an appropriate method based on the research objective.
Experimental Protocols
Reliable and reproducible data depend on well-defined experimental protocols. Below are representative methodologies for diglyceride analysis using different ionization techniques.
Protocol 1: Quantitative Analysis of DAGs by LC-ESI-MS
This protocol is adapted for the quantitative analysis of various diglyceride species in cellular extracts.[1]
-
Lipid Extraction:
-
Extract total lipids from cell pellets using a modified Bligh and Dyer method with chloroform/methanol.
-
Add a mixture of internal standards containing various DAG species with different acyl chain lengths and degrees of unsaturation before extraction for quantification.[2]
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a solution of acetonitrile/isopropanol (B130326) (1:1 v/v) for injection.
-
-
Liquid Chromatography (LC):
-
Column: C30 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).[19]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[19]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[19]
-
Gradient: A suitable gradient to separate different lipid classes.
-
Flow Rate: 0.35 mL/min.[19]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ESI.[1]
-
Ion Spray Voltage: +5500 V.[19]
-
Source Temperature: 500 °C.[19]
-
MS Method: Use a triple quadrupole or Q-TOF mass spectrometer to perform precursor ion scanning, neutral loss scanning, or Multiple Reaction Monitoring (MRM) for specific DAG species. For quantification, monitor the transition from the ammonium adduct precursor ion [M+NH₄]⁺ to specific product ions.[20]
-
Protocol 2: Analysis of DAGs by LC-APCI-MS
This protocol is suitable for the analysis of less polar lipids and is often used with normal-phase chromatography.[10][14]
-
Lipid Extraction:
-
Perform lipid extraction as described in Protocol 1.
-
-
Sample Preparation:
-
Dissolve the lipid extract in a non-polar solvent like isopropanol or a hexane/isopropanol mixture.
-
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive APCI.[9]
-
Vaporizer Temperature: 450 °C.[9]
-
Corona Current: 5 µA.[9]
-
Fragmentor Voltage: 70 V (can be optimized to control fragmentation).[9]
-
MS Method: Full scan MS analysis to observe both the protonated molecule [M+H]⁺ and the characteristic diglyceride fragment ion [M-RCOO]⁺.[10]
-
Protocol 3: Direct Analysis of DAGs by MALDI-TOF-MS
This protocol is ideal for rapid screening and direct analysis of lipids from complex mixtures or tissue sections.[12]
-
Sample Preparation:
-
For extracts, mix the lipid sample with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB, dissolved in an organic solvent like chloroform/methanol).[12]
-
Spot the mixture onto a MALDI target plate and allow it to dry, forming a co-crystalline structure.
-
-
Mass Spectrometry (MS):
-
Instrument: MALDI Time-of-Flight (TOF) Mass Spectrometer.
-
Laser: A pulsed nitrogen laser (337 nm) is commonly used.
-
Ionization Mode: Positive ion mode.
-
MS Method: Acquire mass spectra across a relevant m/z range for diglycerides. The primary ions observed will be sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.[12] The high mass accuracy of a TOF analyzer aids in assigning molecular formulas.
-
Conclusion
The choice of ionization technique is a pivotal parameter in the mass spectrometric analysis of diglycerides. ESI is a robust and sensitive method, particularly powerful for quantitative studies when coupled with liquid chromatography.[16] APCI provides a valuable alternative, especially for less polar lipids and when using normal-phase chromatography.[14] APPI often demonstrates superior sensitivity and is an excellent choice when low detection limits are required.[15] MALDI stands out for its high-throughput capabilities and its unique application in mass spectrometry imaging, allowing for the spatial localization of lipids directly in tissue sections.[17] By understanding the principles, strengths, and experimental considerations of each technique, researchers can select the optimal method to achieve their specific analytical goals and advance our understanding of the complex roles of diglycerides in biological systems.
References
- 1. Quantification of diacylglycerol species from cellular extracts by electrospray ionization mass spectrometry using a linear regression algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms [mdpi.com]
- 5. Biological Mass Spectrometry in Lipidomics - Creative Proteomics [creative-proteomics.com]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 12. Lipid analysis by matrix-assisted laser desorption and ionization mass spectrometry: A methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. as.uky.edu [as.uky.edu]
- 14. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycerophospholipid identification and quantitation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging for Food Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. photonics.com [photonics.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
The Deuterium Isotope Effect: A Comparative Guide to its Impact on Chromatographic Retention Time
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles.[1][2] However, this modification also introduces changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times.[1] This guide provides an objective comparison of the chromatographic behavior of deuterated and non-deuterated compounds, supported by experimental data and detailed methodologies, to elucidate the phenomenon known as the chromatographic isotope effect (CIE).
The Shift in Elution: Understanding the Deuterium Isotope Effect
The primary phenomenon governing the change in retention time upon deuteration is the chromatographic isotope effect. In most reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][3][4] This is often referred to as an "inverse isotope effect".[1][4][5]
The underlying principle lies in the subtle differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability.[1] These differences influence the intermolecular interactions between the analyte and the stationary phase, typically resulting in weaker interactions and, thus, a shorter retention time for the deuterated analog.[1]
Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect can be observed, where deuterated compounds may exhibit longer retention times.[1][6][7] The magnitude and direction of the retention time shift are influenced by several factors:
-
Number and Location of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more significant retention time shift.[7][8] The position of deuteration is also critical; for instance, substitutions on aliphatic groups often have a more pronounced effect than those on aromatic rings.[2][5]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.[1] While nonpolar stationary phases in GC typically show an inverse isotope effect, polar stationary phases can sometimes lead to a "normal isotope effect," where the deuterated compound is retained longer.[5]
-
Molecular Structure: The inherent properties of the analyte itself will influence the extent of the isotope effect.[7]
Data Presentation: Quantitative Comparison of Retention Times
The following tables summarize quantitative data from studies investigating the impact of deuteration on retention time across different chromatographic techniques. The retention time shift (Δt_R) is calculated as the retention time of the protiated compound minus the retention time of the deuterated compound (t_R(protiated) - t_R(deuterated)). A positive Δt_R indicates that the deuterated compound elutes earlier.
Table 1: Reversed-Phase Liquid Chromatography (RPLC)
| Compound Pair | Deuterated Analog | Chromatographic System | Protiated t_R (min) | Deuterated t_R (min) | Δt_R (min) |
| Olanzapine | Olanzapine-d₃ | C18 column with acetonitrile/water gradient | 1.60 | 1.42 | 0.18 |
| Des-methyl Olanzapine | Des-methyl Olanzapine-d₈ | C18 column with acetonitrile/water gradient | 2.62 | 2.45 | 0.17 |
| Ergothioneine | Ergothioneine-d₉ | C18 column | 1.44 | 1.42 | 0.02 |
Data compiled from multiple sources, specific conditions may vary.[6][8][9]
Table 2: Normal-Phase Liquid Chromatography (NPLC)
| Compound Pair | Deuterated Analog | Chromatographic System | Protiated t_R (min) | Deuterated t_R (min) | Δt_R (min) |
| Olanzapine | Olanzapine-d₃ | Silica (B1680970) column with hexane/ethanol gradient | 1.60 | 1.66 | -0.06 |
| Des-methyl Olanzapine | Des-methyl Olanzapine-d₈ | Silica column with hexane/ethanol gradient | 2.62 | 2.74 | -0.12 |
Data suggests a "normal" isotope effect where deuterated compounds are retained longer.[6][10]
Table 3: Gas Chromatography (GC)
| Compound Pair | Deuterated Analog | GC Column | Protiated t_R (min) | Deuterated t_R (min) | Δt_R (min) |
| Toluene | Toluene-d₅ | SPB-5 | Not specified | Not specified | Positive |
| Octane | Octane-d₁₈ | SPB-5 | Not specified | Not specified | Positive |
| Ethylbenzene | Ethylbenzene-d₁₀ | SPB-5 | Not specified | Not specified | Positive |
In GC, the heavier, more deuterated isomer consistently elutes first, demonstrating an inverse isotope effect.[4]
Experimental Protocols
Accurate assessment of the chromatographic isotope effect requires precise and reproducible experimental conditions. Below are example protocols for RPLC and NPLC analyses.
Protocol 1: RPLC-MS/MS Analysis of a Deuterated Drug Candidate
-
Objective: To resolve and quantify the retention time difference between a protiated drug and its deuterated internal standard.[9]
-
Instrumentation: An LC-MS/MS system, such as an Agilent 1290 Infinity LC coupled to a Sciex Triple Quad 6500+.
-
Materials:
-
Procedure:
-
Sample Preparation: Prepare a mixed solution containing both the protiated analyte and the deuterated internal standard at a suitable concentration (e.g., 100 ng/mL) in the initial mobile phase composition.
-
LC Conditions:
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the specific mass-to-charge ratios (m/z) for the protiated and deuterated analytes using Multiple Reaction Monitoring (MRM).[1]
-
-
Data Analysis:
-
Determine the retention time for each analyte from the apex of its chromatographic peak.[1]
-
Calculate the retention time shift (Δt_R).
-
-
Protocol 2: NPLC-MS/MS Analysis of Deuterated Metabolites
-
Objective: To resolve and quantify the retention time shift between a protiated drug candidate and its deuterated analog using NPLC-MS/MS.[1]
-
Instrumentation: LC-MS/MS system.
-
Materials:
-
Protiated and deuterated analytes.
-
HPLC grade solvents for the mobile phase (e.g., hexane, ethanol, acetic acid).
-
Normal-phase column (e.g., silica or diol-based).
-
-
Procedure:
-
Sample Preparation: Prepare a solution containing both the protiated and deuterated compounds in a solvent compatible with the initial mobile phase.
-
LC Conditions:
-
MS/MS Detection:
-
Data Analysis:
-
Determine the retention time for each analyte.
-
Calculate the retention time shift (Δt_R).
-
-
Mandatory Visualization
Caption: Experimental workflow for assessing the impact of deuteration on retention time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxypropane-1,3-diyl distearate-d75: A Guide for Laboratory Professionals
For immediate reference, treat 2-Hydroxypropane-1,3-diyl distearate-d75 as a non-hazardous solid waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Under no circumstances should this chemical be disposed of down the drain or in waterways.
This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. While this compound is not classified as hazardous, adherence to proper disposal protocols is essential for maintaining a safe and regulated laboratory environment.[1] The disposal procedures for the deuterated form are consistent with those for its non-deuterated analogue, glycerol (B35011) 1,3-distearate.
Immediate Safety and Handling Considerations
Prior to handling, it is crucial to wear standard personal protective equipment (PPE), including safety glasses and gloves.[1] Although not flammable, minimizing dust generation and accumulation is a recommended safety measure.[2] In the event of a spill, the material should be cleaned up mechanically.[1]
Disposal of Unused this compound
As a non-hazardous solid, the primary disposal route for this compound is through the regular solid waste stream, though institutional policies may vary.[1]
Key Disposal Steps:
-
Consult Local Regulations: Always begin by consulting your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[1][3]
-
Containment: Ensure the chemical is in a well-sealed and appropriately labeled container.[1]
-
Labeling for Disposal: Clearly label the container as "Non-Hazardous Waste" and specify the contents: "this compound".[1]
-
Disposal Path: For solid waste, it may be permissible to dispose of it in the regular trash, provided it is securely contained. To prevent alarming custodial staff, it is best practice to place it directly into a larger dumpster or follow your institution's specific procedure for non-hazardous lab waste.[1]
Disposal of Empty Containers
Properly cleaned chemical containers can typically be disposed of with regular laboratory glass or solid waste.[1]
Procedure for Empty Containers:
-
Triple Rinse: Thoroughly rinse the container three times with a suitable solvent.[1] Given the solubility of the non-deuterated analogue, hot alcohol, benzene, ether, or acetone (B3395972) are potential options.[3] The rinsate must be collected and disposed of as chemical waste, following your institution's procedures for solvent waste.[1]
-
Deface Label: After rinsing, deface or remove the original chemical label to avoid any confusion.
-
Final Rinse: Perform a final rinse with soap and water.[1]
-
Dispose: The clean, defaced container can then be disposed of in the appropriate recycling or trash receptacle.[1]
Summary of Material Properties and Disposal Information
| Property | Value/Information | Source |
| Physical State | White, cream-colored, waxy solid beads or flakes | [3] |
| Solubility | Insoluble in water. Soluble in hot alcohol, benzene, ether, acetone, mineral or fixed oils. | [3] |
| Hazard Classification | Not classified as a hazardous substance. | [1] |
| Primary Disposal Route | Designated non-hazardous solid waste stream. | [1] |
| Crucial Restrictions | Do not allow to enter sewers, surface water, or ground water. | [1] |
| Container Disposal | Triple rinse with a suitable solvent; dispose of rinsate as chemical waste. | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
